Product packaging for Swinholide a(Cat. No.:)

Swinholide a

Katalognummer: B1245973
Molekulargewicht: 1389.9 g/mol
InChI-Schlüssel: RJVBVECTCMRNFG-ANKJNSLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Swinholide a is a natural product found in Theonella swinhoei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H132O20 B1245973 Swinholide a

Eigenschaften

Molekularformel

C78H132O20

Molekulargewicht

1389.9 g/mol

IUPAC-Name

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1

InChI-Schlüssel

RJVBVECTCMRNFG-ANKJNSLFSA-N

SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Isomerische SMILES

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C

Kanonische SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Synonyme

swinholide A

Herkunft des Produkts

United States

Foundational & Exploratory

The Symbiotic Origin of Swinholide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of Swinholide A, a potent cytotoxic macrolide with significant interest in drug development. The focus is on the symbiotic bacteria responsible for its production, providing a comprehensive overview of the current scientific understanding. This document outlines quantitative data on this compound yields, detailed experimental methodologies for isolation and analysis, and visual representations of key biological and experimental processes.

Natural Sources and Symbiotic Producers of this compound

This compound was initially isolated from the marine sponge Theonella swinhoei.[1] However, subsequent research has unequivocally demonstrated that the true producers of this complex polyketide are symbiotic microorganisms residing within the sponge.[1] Additionally, a terrestrial cyanobacterium has been identified as a producer, highlighting the diverse origins of this potent molecule.

The primary symbiotic bacterium implicated in the biosynthesis of a closely related structural variant, misakinolide, is the uncultivated "Candidatus Entotheonella serta".[2] The biosynthetic gene clusters for swinholide and misakinolide are highly similar, suggesting a common evolutionary origin. More recently, an axenic strain of the terrestrial cyanobacterium Nostoc sp. strain UHCC 0450 was confirmed to produce this compound, providing a cultivable source for this valuable compound.[3][4]

Quantitative Data on this compound Production

The yield of this compound varies depending on the source organism and the specific conditions of growth and extraction. While comprehensive comparative studies are limited, the available data from various research publications are summarized below.

Source OrganismHost (if applicable)CompoundYield/ConcentrationReference
Symbiotic BacteriaTheonella swinhoeiThis compound & JNot explicitly quantified in cited literature, but isolated from 207 g of dry sponge mass.[1]
Nostoc sp. UHCC 0450-This compoundMinor variants constituted less than 20% of the total swinholides produced. Absolute yield not specified.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its symbiotic producers.

Identification of "Candidatus Entotheonella serta" in Theonella swinhoei

As "Candidatus Entotheonella serta" is currently uncultivable, identification relies on molecular techniques.

Protocol: Metagenomic Analysis of Sponge Holobiont

  • Sample Collection and Preservation: Collect fresh specimens of Theonella swinhoei and immediately freeze them in liquid nitrogen or store them in RNAlater to preserve nucleic acids.

  • DNA Extraction:

    • Homogenize frozen sponge tissue using a sterile mortar and pestle under liquid nitrogen.

    • Extract total DNA from the homogenized tissue using a commercially available metagenomic DNA isolation kit, following the manufacturer's instructions. For improved purity, a collagenase treatment can be incorporated to reduce host tissue contamination.[5]

  • Library Preparation and Sequencing:

    • Prepare a shotgun sequencing library from the extracted metagenomic DNA.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the reads into contigs using a metagenome assembler (e.g., MEGAHIT, SPAdes).

    • Perform metagenomic binning to separate contigs into individual microbial genomes (Metagenome-Assembled Genomes or MAGs) using tools like MetaBAT 2 or MaxBin 2.0.[6][7]

    • Identify the MAG corresponding to "Candidatus Entotheonella serta" by searching for the swinholide/misakinolide biosynthetic gene cluster (BGC) using antiSMASH and by phylogenetic analysis of conserved marker genes.[2]

Cultivation of Nostoc sp. UHCC 0450 for this compound Production

Protocol: Axenic Culture of Nostoc sp. UHCC 0450

  • Media Preparation: Prepare BG11 medium or a modified version supplemented with nitrogen for optimal growth.[8]

  • Inoculation: Inoculate the sterile medium with an axenic culture of Nostoc sp. UHCC 0450. An initial inoculum concentration of 1 g/L has been shown to be effective for growth.[8]

  • Cultivation Conditions:

    • Maintain the culture at a temperature of 25°C.

    • Provide a photoperiod of 16 hours of light and 8 hours of dark.

    • Use a combination of white and red LED light for favorable growth.[8]

    • For high-density cultivation to maximize biomass, a two-tier vessel system with a high-CO2 buffer can be employed.[9]

  • Harvesting: After a suitable incubation period (e.g., 15-20 days), harvest the cyanobacterial biomass by centrifugation.

Extraction and Purification of this compound

Protocol: Extraction and Chromatographic Purification

  • Extraction:

    • Lyophilize the collected sponge tissue or cyanobacterial biomass to obtain a dry powder.

    • Extract the dry material exhaustively with methanol at room temperature.[1]

    • Concentrate the methanol extract under reduced pressure.

  • Solvent Partitioning (Kupchan's Method):

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform a series of liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to fractionate the extract.[1]

  • Column Chromatography:

    • Subject the chloroform or other nonpolar fractions containing this compound to column chromatography on silica gel.

    • Elute with a gradient of a nonpolar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound by reversed-phase HPLC (RP-HPLC) on a C18 column.

    • Use a gradient of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), as the mobile phase.

    • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Visualizations of Workflows and Pathways

Experimental Workflow for Symbiont Identification and Metabolite Isolation

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_metagenomics Metagenomic Analysis cluster_purification Compound Isolation sponge Theonella swinhoei Collection freeze Freeze & Lyophilize sponge->freeze extract Methanol Extraction freeze->extract dna_extraction Metagenomic DNA Extraction freeze->dna_extraction partition Solvent Partitioning extract->partition sequencing Sequencing dna_extraction->sequencing binning Genome Binning sequencing->binning bgc_analysis BGC Analysis binning->bgc_analysis identification Identify 'Ca. E. serta' bgc_analysis->identification column_chrom Silica Column Chromatography partition->column_chrom hplc RP-HPLC column_chrom->hplc analysis HRMS & NMR hplc->analysis swinholide Pure this compound analysis->swinholide

Caption: Workflow for identifying symbiotic producers and isolating this compound.

Generalized Polyketide Biosynthesis Pathway

pks_pathway cluster_inputs Precursors cluster_pks Polyketide Synthase (PKS) Modules cluster_process Biosynthesis cluster_output Product starter Starter Unit (e.g., Acetyl-CoA) pks_module KS AT KR DH ER ACP starter->pks_module:f0 extender Extender Units (e.g., Malonyl-CoA) extender->pks_module:f1 elongation Chain Elongation & Modification pks_module->elongation polyketide Polyketide Chain elongation->polyketide Iterative Cycles cyclization Cyclization & Release polyketide->cyclization swinholide_a This compound cyclization->swinholide_a

Caption: A generalized model of a modular polyketide synthase (PKS) pathway.

Logical Relationship of this compound Producers

producer_relationship cluster_marine Marine Environment cluster_terrestrial Terrestrial Environment cluster_product Product sponge Theonella swinhoei entotheonella 'Candidatus Entotheonella serta' sponge->entotheonella hosts swinholide This compound entotheonella->swinholide produces (related compounds) nostoc Nostoc sp. UHCC 0450 nostoc->swinholide produces

Caption: Relationship between the natural sources and producers of this compound.

Regulation of Biosynthesis

The precise signaling pathways that regulate the biosynthesis of this compound in its symbiotic producers are not yet fully elucidated. However, based on the broader understanding of polyketide biosynthesis in bacteria, particularly cyanobacteria, it is likely that a complex regulatory network is involved.[10][11][12][13][14] This network is probably responsive to a variety of environmental and physiological cues.

Potential regulatory mechanisms include:

  • Two-component systems: These systems, consisting of a sensor histidine kinase and a response regulator, are common in bacteria for sensing and responding to environmental changes. They could play a role in activating the transcription of the swinholide biosynthetic gene cluster in response to specific stimuli.

  • Quorum sensing: Bacteria use quorum sensing to coordinate gene expression in a cell-density-dependent manner. It is plausible that the production of this compound is regulated by quorum sensing signals, particularly within the dense microbial community of the sponge holobiont.

  • Global regulators: Master regulators that control various aspects of cellular metabolism and development in bacteria could also influence the expression of secondary metabolite gene clusters like the one for swinholide.

Further research, including transcriptomic and proteomic studies under different conditions, is needed to unravel the specific regulatory circuits governing this compound production in its natural producers.

References

Swinholide A: A Technical Guide to its G-Actin Binding Site and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swinholide A, a dimeric macrolide isolated from the marine sponge Theonella swinhoei, is a potent cytotoxic agent that disrupts the cellular actin cytoskeleton.[1][2] Its unique mechanism, which involves the sequestration of actin monomers and the severing of actin filaments, is predicated on its specific interaction with globular actin (G-actin).[1] This technical guide provides an in-depth analysis of the this compound binding site on G-actin, supported by structural data, quantitative binding metrics, and detailed experimental protocols. Understanding this interaction is crucial for leveraging this compound as a tool in cell biology research and for the design of novel cytoskeleton-targeting therapeutics.

Mechanism of Action: A Dual Approach to Cytoskeletal Disruption

This compound exerts its cytotoxic effects by targeting actin, a ubiquitous protein critical for cell motility, structure, and division. The toxin's primary mechanism involves two distinct but related activities:

  • G-Actin Dimer Sequestration : this compound binds to two G-actin monomers, forming a stable 1:2 ternary complex.[1][3] This sequestration effectively reduces the available pool of monomers, inhibiting the elongation of actin filaments (F-actin).

  • F-Actin Severing : The toxin can also directly interact with and sever existing actin filaments, leading to rapid depolymerization and catastrophic disruption of the cytoskeletal network.[1][2]

These combined actions lead to a complete loss of cellular stress fibers and a profound impact on cellular morphology and function.[4]

cluster_0 This compound Action SwinA This compound Sequestration Sequestration SwinA->Sequestration Severing Severing SwinA->Severing G_Actin G-Actin Monomers G_Actin->Sequestration F_Actin F-Actin Filaments F_Actin->Severing Complex This compound-Actin₂ Complex Disruption Cytoskeleton Disruption Complex->Disruption Leads to Fragments Actin Filament Fragments Fragments->Disruption Leads to Sequestration->Complex Forms Severing->Fragments Causes

Figure 1: Mechanism of this compound-induced actin cytoskeleton disruption.

The G-Actin Binding Site: Structural Insights

The structural basis for this compound's activity was revealed by a 2.0 Å resolution crystal structure of the toxin bound to two actin molecules.[3][5] Due to its C2-symmetry, the dimeric this compound molecule acts as a molecular bridge, with each half binding to a separate G-actin monomer.[3]

Key features of the binding site include:

  • Location : The binding site is a hydrophobic cleft located between subdomains 1 and 3 of the G-actin monomer.[3][6] This site is a known hotspot for the binding of many other actin-targeting toxins and proteins, highlighting its importance in regulating actin polymerization.[3]

  • Nature of Interaction : The interaction is predominantly hydrophobic, consistent with the chemical structure of the macrolide.[6]

  • Unique Dimer Formation : A critical finding from the crystal structure is that the two actin monomers bound by this compound do not interact with each other.[3][5] This confirms that the toxin induces a non-physiological dimer, effectively capping the monomers and preventing their incorporation into a growing filament.[6]

  • Contact Residues : The binding interface is extensive. One part of the site, a hydrophobic patch on the actin surface, interacts with the macrolide ring of this compound. The other part, the cleft between subdomains 1 and 3, accommodates the toxin's side chain. Key actin residues involved in this interaction include Tyr143, Ala144, Gly146, Thr148, Ile341, Ile345, Leu346, Leu349, Thr351, and Met355.[6]

Quantitative Binding Data

The interaction between this compound and G-actin has been characterized quantitatively, revealing a high-affinity and specific binding event.

ParameterValueMethodReference(s)
Binding Stoichiometry 1 this compound : 2 G-ActinFluorescence Spectroscopy, Gel Filtration[1][2]
Dissociation Constant (Kd) ~ 50 nMNot specified, likely fluorescence-based assay[4]

Experimental Protocols

The characterization of the this compound-actin interaction relies on several key experimental techniques.

X-Ray Crystallography of the Actin-Swinholide A Complex

This protocol is based on the methodology that produced the 2.0 Å resolution crystal structure.[6]

  • Protein Preparation : G-actin is purified from rabbit skeletal muscle acetone powder. The actin is complexed with a 1.5-molar excess of this compound (dissolved in DMSO).

  • Crystallization : The actin-Swinholide A complex is crystallized using the hanging drop vapor diffusion method. Crystals are grown from a solution containing 50 mM MgCl₂, 10 mM Imidazole (pH 7.0), 0.2 mM ATP, and 12%-15% polyethylene glycol (PEG) 8000.

  • Data Collection : Crystals are cryoprotected using 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystals belong to the P2₁ space group.[6]

  • Structure Solution and Refinement : The structure is solved by molecular replacement using a known actin monomer structure as a search model. The this compound molecule is built into the electron density map, and the entire complex is refined to the final high-resolution structure.

cluster_1 Experimental Workflow P1 Actin Purification P2 Complex Formation (Actin + this compound) P1->P2 A1 Biochemical Assays P1->A1 P3 Crystallization (Vapor Diffusion) P2->P3 P2->A1 P4 X-Ray Data Collection (Synchrotron) P3->P4 P5 Structure Solution (Molecular Replacement) P4->P5 R1 Structural Model of Binding Site P5->R1 Yields A2 Pyrene-Actin Polymerization Assay A1->A2 A3 Stoichiometry Determination A1->A3 R2 Functional Data (Kd, Inhibition) A2->R2 A3->R2

Figure 2: Experimental workflow for characterizing the this compound-actin interaction.
Actin Polymerization Assay (Pyrene Fluorescence)

This assay is widely used to monitor actin polymerization kinetics in real-time and to quantify the inhibitory effects of compounds like this compound.[7][8]

  • Reagent Preparation :

    • G-Actin : Monomeric actin is purified and stored in a low-salt buffer (G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂).[9]

    • Pyrene-Labeled Actin : A fraction of the G-actin is covalently labeled with N-(1-pyrene)iodoacetamide. Labeled G-actin exhibits low fluorescence, which increases ~20-fold upon incorporation into F-actin.[10]

    • Polymerization Buffer (10x) : A high-salt buffer used to initiate polymerization (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Imidazole pH 7.0).[9]

  • Assay Procedure :

    • A solution of G-actin containing 5-10% pyrene-labeled actin is prepared in G-buffer in a fluorometer cuvette.

    • This compound (or vehicle control) is added at various concentrations and incubated briefly.

    • Polymerization is initiated by adding 1/10th volume of 10x Polymerization Buffer.

    • Pyrene fluorescence is monitored over time (Excitation: ~365 nm, Emission: ~407 nm).[11]

  • Data Analysis : The rate of polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of this compound is quantified by comparing the polymerization rates in its presence versus its absence.

Concluding Remarks and Future Directions

The high-resolution structural and biochemical data available for the this compound-actin interaction provide a clear picture of its mechanism of action. The toxin exploits a critical hydrophobic groove on the actin surface to bind and sequester two monomers simultaneously, preventing their participation in filament dynamics. This unique 1:2 binding stoichiometry distinguishes it from many other actin-binding toxins.[3]

For drug development professionals, the this compound-actin complex serves as a valuable template. The detailed understanding of this binding site can guide the rational design of simplified, synthetically accessible small molecules that mimic this compound's activity. Such compounds could have significant potential as anti-cancer agents by targeting the actin cytoskeleton, a validated therapeutic target.

cluster_2 Binding Site Logic SwinA This compound Site1 Subdomain 1 Cleft Subdomain 3 SwinA->Site1:f1 Binds Site2 Subdomain 1 Cleft Subdomain 3 SwinA->Site2:f1 Binds Actin1 G-Actin 1 Actin2 G-Actin 2 Block Polymerization Blocked Site1:f1->Block Site2:f1->Block

Figure 3: Logical diagram of this compound bridging two G-actin monomers.

References

The Biological Activity of Swinholide A and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swinholide A, a complex dimeric macrolide originally isolated from the marine sponge Theonella swinhoei, and its subsequently discovered derivatives, represent a class of potent cytotoxic agents with a unique mechanism of action targeting the actin cytoskeleton. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their molecular interactions, quantitative cytotoxic data, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visual representations of the underlying biological pathways are included to facilitate further research and drug development efforts in this area.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. Its critical role makes it an attractive target for the development of novel therapeutic agents, particularly in oncology. This compound and its derivatives have emerged as powerful tools for studying actin dynamics and as potential anticancer drug leads due to their potent bioactivities.[1][2][3] This guide aims to consolidate the current knowledge on the biological activities of this fascinating family of marine natural products.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for this compound and its active derivatives is the disruption of the actin cytoskeleton.[3][4] This is achieved through a unique two-pronged attack on actin dynamics:

  • Sequestration of Actin Dimers: this compound possesses a C2 axis of symmetry, allowing one molecule to bind to two actin monomers simultaneously, forming a stable ternary complex.[5] This sequestration of G-actin dimers prevents their incorporation into growing actin filaments (F-actin).

  • Severing of F-actin: In addition to sequestering actin dimers, this compound has been shown to directly sever existing actin filaments, leading to a rapid depolymerization of the actin network.[3][4]

This dual activity results in a catastrophic breakdown of the actin cytoskeleton, ultimately leading to potent cytotoxic effects.

Below is a diagram illustrating the signaling pathway of this compound's interaction with actin.

SwinholideA_Mechanism cluster_0 Cellular Environment Swinholide_A This compound G_Actin G-Actin Monomers Swinholide_A->G_Actin Binds 2 monomers F_Actin F-Actin Filament Swinholide_A->F_Actin Induces severing Actin_Dimer Sequestered Actin Dimer Swinholide_A->Actin_Dimer Forms stable complex Severed_Filaments Severed Filaments F_Actin->Severed_Filaments Cytoskeleton_Disruption Cytoskeleton Disruption & Cell Death Actin_Dimer->Cytoskeleton_Disruption Inhibits polymerization Severed_Filaments->Cytoskeleton_Disruption Promotes depolymerization

Caption: Mechanism of actin cytoskeleton disruption by this compound.

Quantitative Biological Data

The cytotoxic potency of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (nM)Reference
This compound KBOral epidermoid carcinoma0.04~29[6]
HT-1080Fibrosarcoma0.017~12[6]
PC-3Lung adenocarcinoma6.0~4300[6]
PC-9Lung adenocarcinoma0.13~93[6]
PC-10Lung squamous cell carcinoma0.11~79[6]
PC-13Lung large cell carcinoma0.10~72[6]
DaudiBurkitt lymphoma0.036~26[6]
KBHuman nasopharynx cancer-1.2[2]
Swinholide B KBOral epidermoid carcinomaPotent-[7]
HepG2HepatocarcinomaNanomolar range-[8]
Swinholide C KBOral epidermoid carcinomaPotent-[7]
Swinholide D HepG2HepatocarcinomaNanomolar range-[8]
Swinholide I HCT-116Colon adenocarcinoma-5.6
Swinholide J KBHuman nasopharynx cancer-6.0[2][9]
Swinholide K HepG2HepatocarcinomaNanomolar range-[8]
Isothis compound KBOral epidermoid carcinomaPotent-[7]
HepG2HepatocarcinomaNanomolar range-[8]
Isoswinholide B HepG2HepatocarcinomaNot active-[8]
Hurghadolide A HCT-116Colon adenocarcinoma-365
Ankaraholide A NCI-H460Human lung cancer-262
Neuro-2aMouse neuroblastoma-119
MDA-MB-435Human melanoma-8.9

Structure-Activity Relationships

The potent biological activity of this compound has spurred interest in understanding the structural features crucial for its function. Studies on various derivatives and synthetic hybrids have provided valuable insights:

  • Dimeric Structure: The dimeric nature of the macrolide ring is essential for its mechanism of sequestering two actin monomers simultaneously.

  • Side Chain: The side chain of this compound plays a significant role in its actin-depolymerizing activity. Hybrids with the macrolactone part of Aplyronine A and the side chain of this compound exhibited potent cytotoxicity and actin-depolymerizing activity.[10][11] However, the side chain analog of this compound alone showed weaker activity compared to that of Aplyronine A, suggesting the macrolactone core also contributes significantly to the overall potency.[10]

  • Ring Size and Conformation: Variations in the macrolide ring size can dramatically alter the biological activity. For instance, Misakinolide A, which has a smaller 40-membered ring compared to the 44-membered ring of this compound, acts as a barbed-end capper of F-actin rather than a severing agent, despite binding to actin with similar affinity.[12] This highlights the critical role of the overall molecular conformation in determining the specific interaction with the actin filament.

The following diagram illustrates the logical relationship in the structure-activity of this compound and its derivatives.

SAR_Logic Swinholide_A This compound (44-membered ring) Dimeric_Structure Dimeric Structure Swinholide_A->Dimeric_Structure Side_Chain Side Chain Swinholide_A->Side_Chain Actin_Severing F-Actin Severing Swinholide_A->Actin_Severing Misakinolide_A Misakinolide A (40-membered ring) Misakinolide_A->Dimeric_Structure Actin_Binding Binds 2 Actin Monomers Misakinolide_A->Actin_Binding Actin_Capping F-Actin Capping Misakinolide_A->Actin_Capping Dimeric_Structure->Actin_Binding Side_Chain->Actin_Binding High_Cytotoxicity High Cytotoxicity Actin_Binding->High_Cytotoxicity Actin_Severing->High_Cytotoxicity Actin_Capping->High_Cytotoxicity

Caption: Structure-activity relationship of this compound and Misakinolide A.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, KB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Swinholide Derivative (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin upon its incorporation into F-actin.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene-iodoacetamide

  • G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound derivative stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Preparation of Pyrene-labeled Actin: Label G-actin with pyrene-iodoacetamide according to established protocols.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically 5-10% pyrene-labeled) in G-buffer.

  • Baseline Reading: Record the baseline fluorescence for a few minutes.

  • Initiate Polymerization: Add 1/10th volume of 10x polymerization buffer to initiate actin polymerization.

  • Compound Addition: For inhibition experiments, add the this compound derivative to the G-actin solution before initiating polymerization. For depolymerization experiments, add the compound to pre-formed F-actin.

  • Fluorescence Monitoring: Monitor the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Analyze the kinetic curves to determine the effect of the compound on the rate and extent of actin polymerization or depolymerization.

F-Actin Severing Assay (Fluorescence Microscopy)

This assay directly visualizes the severing of individual actin filaments by fluorescence microscopy.

Materials:

  • Rhodamine-phalloidin labeled F-actin

  • Microscope slides and coverslips coated with poly-L-lysine

  • This compound derivative stock solution (in DMSO)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare Labeled F-actin: Polymerize G-actin and stabilize the filaments with rhodamine-phalloidin.

  • Immobilize Filaments: Adsorb the labeled F-actin onto poly-L-lysine coated coverslips.

  • Compound Treatment: Add the this compound derivative to the immobilized filaments.

  • Imaging: Observe the filaments over time using fluorescence microscopy.

  • Analysis: Analyze the images to observe the fragmentation and shortening of actin filaments, indicative of severing activity.

Conclusion

This compound and its derivatives represent a potent class of cytotoxic macrolides with a well-defined mechanism of action involving the disruption of the actin cytoskeleton. The quantitative data presented in this guide highlight their nanomolar to low micromolar potency against a range of cancer cell lines. The detailed experimental protocols provide a framework for the further investigation of these compounds and the development of new analogues with improved therapeutic potential. The structure-activity relationship studies underscore the importance of the dimeric macrolide core and the side chain in mediating the interaction with actin. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced selectivity and reduced off-target toxicity, paving the way for their potential clinical application as anticancer agents.

References

Methodological & Application

Application Notes and Protocols for Studying Actin Dynamics in Live Cells Using Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide that disrupts the cellular actin cytoskeleton, making it a valuable tool for studying the intricate dynamics of this essential protein in live cells. Isolated from the marine sponge Theonella swinhoei, this compound exerts its effects through a dual mechanism of action: it sequesters actin monomers into non-polymerizable dimers and actively severs existing actin filaments (F-actin).[1][2] This unique activity profile allows researchers to investigate the roles of actin polymerization and filament integrity in a wide range of cellular processes, including cell motility, morphogenesis, and intracellular transport. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to quantitatively analyze actin dynamics.

Mechanism of Action

This compound's primary mode of action involves its ability to bind to two actin monomers, forming a stable 1:2 this compound-actin dimer complex.[3][4] This sequestration of G-actin effectively reduces the pool of available monomers for polymerization, thereby inhibiting the formation of new actin filaments.

Simultaneously, this compound directly interacts with F-actin, leading to the severing of filaments.[1][2] This activity contributes to the rapid and profound disruption of the actin cytoskeleton observed in treated cells. The dual-action of monomer sequestration and filament severing makes this compound a potent and effective tool for acutely perturbing actin dynamics.

dot

Caption: Mechanism of this compound on actin.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various cell lines. These values can serve as a starting point for experimental design.

Cell LineConcentration (nM)Incubation TimeObserved Effect on Actin CytoskeletonReference
3T3 FibroblastsNot SpecifiedNot SpecifiedDisruption of actin cytoskeleton[2]
KB cells (human nasopharynx cancer)6Not SpecifiedIC50 for cytotoxicity[5]
Various Cultured CellsNot SpecifiedNot SpecifiedDisruption of actin cytoskeleton[2][6]

Note: Specific dose-response and time-course data for actin disruption in various cell lines are limited in the currently available literature. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol outlines a general procedure for visualizing the effects of this compound on the actin cytoskeleton in live cells using fluorescence microscopy.

Materials:

  • Mammalian cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP, mCherry-Actin)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium supplemented with serum and HEPES)

  • Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells expressing the fluorescent actin probe onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells and their cytoskeletal architecture. Allow cells to adhere and grow for 24-48 hours.

  • Preparation for Imaging:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-100 nM) to determine the optimal concentration for your cell type.

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add fresh live-cell imaging buffer to the cells.

  • Image Acquisition (Pre-treatment):

    • Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature and CO2 to equilibrate.

    • Acquire images of the actin cytoskeleton in untreated cells. This will serve as the baseline control. Capture images at multiple locations to ensure a representative sample.

  • This compound Treatment and Time-Lapse Imaging:

    • Carefully add the this compound working solution to the imaging dish to achieve the final desired concentration.

    • Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. The imaging interval will depend on the speed of the expected changes and the phototoxicity tolerance of the cells (e.g., every 1-5 minutes for 1-2 hours).

  • Data Analysis:

    • Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of cortical actin, and cell rounding.

    • Quantify changes in F-actin content by measuring the mean fluorescence intensity of the actin probe within the cells over time.

    • Analyze changes in cell morphology, such as cell area and circularity.

dot

Live_Cell_Imaging_Workflow A Seed cells with fluorescent actin probe B Prepare this compound working solution A->B C Acquire pre-treatment images (baseline) B->C D Add this compound to cells C->D E Start time-lapse imaging D->E F Analyze image data (morphology, intensity) E->F

Caption: Workflow for live-cell imaging of actin disruption.

Protocol 2: In Vitro TIRF Microscopy of Actin Filament Severing

This protocol describes an in vitro assay using Total Internal Reflection Fluorescence (TIRF) microscopy to directly visualize the severing of individual actin filaments by this compound.[1]

Materials:

  • Actin (purified from rabbit skeletal muscle)

  • Fluorescently labeled actin (e.g., Alexa Fluor 488-labeled actin)

  • TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

  • Polymerization buffer (TIRF buffer with 2 mM ATP and 50 mM KCl)

  • This compound stock solution

  • TIRF microscope with appropriate laser lines and detectors

Procedure:

  • Chamber Preparation: Prepare a flow cell for TIRF microscopy by coating a coverslip with a molecule that promotes actin filament adhesion (e.g., N-ethylmaleimide-modified myosin).

  • Actin Polymerization:

    • Prepare a mixture of unlabeled and fluorescently labeled G-actin in G-buffer.

    • Initiate polymerization by adding polymerization buffer.

    • Introduce the polymerizing actin into the flow cell and allow the filaments to adhere to the surface.

  • Image Acquisition (Pre-treatment):

    • Wash the chamber with TIRF buffer to remove unpolymerized actin.

    • Acquire images of the stable, fluorescently labeled actin filaments.

  • This compound Treatment and Imaging:

    • Prepare a solution of this compound in TIRF buffer at the desired concentration.

    • Introduce the this compound solution into the flow cell.

    • Immediately begin acquiring a time-lapse series of TIRF images to visualize the severing of actin filaments.

  • Data Analysis:

    • Analyze the time-lapse movies to identify filament severing events.

    • Quantify the rate of severing by counting the number of severing events per unit length of filament per unit time.

    • Measure the change in the average length of actin filaments over time.[1]

TIRF_Microscopy_Workflow A Prepare flow cell with adhered actin filaments B Acquire pre-treatment images of filaments A->B C Introduce this compound solution B->C D Acquire time-lapse TIRF images C->D E Analyze filament severing events and length changes D->E

References

Application Notes and Protocols for Disrupting the Actin Cytoskeleton with Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide derived from the sponge Theonella swinhoei.[1] It exhibits significant cytotoxic and antifungal activities by disrupting the actin cytoskeleton.[1] Unlike other actin-targeting agents, this compound has a unique dual mechanism of action: it sequesters actin dimers with a 1:2 stoichiometry and actively severs filamentous actin (F-actin).[1][2] This comprehensive guide provides detailed protocols for utilizing this compound to study actin dynamics and assess its cytotoxic effects.

Mechanism of Action

This compound's primary mode of action involves binding to and stabilizing actin dimers, effectively removing them from the pool of monomers available for polymerization.[1] Concurrently, it severs existing actin filaments, leading to a rapid and profound disruption of the cellular actin network.[1] This disruption of the actin cytoskeleton interferes with critical cellular processes such as cell motility, division, and maintenance of cell shape, ultimately leading to cytotoxicity.[3]

SwinholideA_Mechanism cluster_cell Cellular Environment G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization ActinDimer Actin Dimer G_actin->ActinDimer F_actin->G_actin Depolymerization Severed_F_actin Severed F-actin F_actin->Severed_F_actin SwinholideA This compound SwinholideA->G_actin Sequesters SwinholideA->F_actin Severs SwinholideA->ActinDimer Stabilizes Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton ActinDimer->Disrupted_Cytoskeleton Severed_F_actin->Disrupted_Cytoskeleton

Caption: Mechanism of this compound-induced actin cytoskeleton disruption.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell lines.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
3T3 Fibroblasts10 - 50 nM5 - 7 hoursComplete loss of stress fibers.[1]
HeLa, HepG2, SGC-7901IC50: 1.2 ± 0.09 µM (HeLa)Not SpecifiedAntiproliferative activities.[3]
HeLa, NIH-3T3IC50: 13.2 µM (HeLa), 16.5 µM (NIH-3T3)72 hoursCytotoxic effects.[4]
A549, NIH/3T3IC50 values determined24 hoursCytotoxic effects.[5]

Experimental Protocols

Protocol 1: Visualization of Actin Cytoskeleton Disruption using Phalloidin Staining

This protocol details the treatment of cultured cells with this compound followed by fluorescent phalloidin staining to visualize the actin cytoskeleton.

Phalloidin_Workflow start Start: Seed cells on coverslips treat Treat with this compound (e.g., 10-100 nM for 1-24h) start->treat fix Fix cells with 4% paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain Stain with fluorescently-labeled phalloidin permeabilize->stain mount Mount coverslips on microscope slides stain->mount image Image with fluorescence microscope mount->image

Caption: Experimental workflow for phalloidin staining after this compound treatment.

Materials:

  • Cultured cells (e.g., HeLa, 3T3 fibroblasts)

  • Glass coverslips

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium from a stock solution. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and experimental question. A starting point could be a concentration range of 10 nM to 100 nM for incubation times ranging from 1 to 24 hours.

    • Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • Incubate the cells for the desired time at 37°C in a CO2 incubator.

  • Fixation:

    • Carefully aspirate the medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[6]

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[7]

  • Phalloidin Staining:

    • Aspirate the permeabilization buffer and wash the cells twice with PBS.

    • Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in PBS).

    • Add the staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.[7]

  • Mounting and Imaging:

    • Aspirate the staining solution and wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to measure the cytotoxic effects of this compound on cultured cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cultured cells

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Troubleshooting

  • Weak Phalloidin Staining: Ensure that the fixation and permeabilization steps are performed correctly. Avoid using methanol-based fixatives as they can disrupt actin filaments. Optimize the concentration of phalloidin and the incubation time.

  • High Background in Fluorescence Imaging: Ensure thorough washing steps between each stage of the staining protocol. A blocking step with 1% BSA in PBS before adding the phalloidin solution can also help reduce non-specific binding.[9]

  • Inconsistent MTT Assay Results: Ensure a uniform cell seeding density across all wells. Avoid introducing bubbles when adding reagents. Ensure complete solubilization of the formazan crystals before reading the absorbance.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of the actin cytoskeleton and for those in drug development exploring novel cytotoxic agents. The protocols provided here offer a detailed framework for investigating the effects of this compound on cellular morphology and viability. Careful optimization of concentrations and incubation times for specific cell lines and experimental aims is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Swinholide A as a Molecular Probe for Cytoskeletal Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swinholide A is a potent marine macrolide, originally isolated from the sponge Theonella swinhoei, that acts as a powerful molecular probe for investigating the dynamics of the actin cytoskeleton.[1][2] Structurally, it is a dimeric 44-membered ring dilactone with a twofold axis of symmetry.[2][3] Its unique mechanism of action, which involves both the sequestration of actin dimers and the severing of actin filaments, makes it an invaluable tool for studying cellular processes that rely on actin dynamics, such as cell motility, cytokinesis, and morphology.[1][4][5] These properties also underlie its potent cytotoxic and antifungal activities.[6]

Mechanism of Action

This compound exerts its effects by directly binding to actin. Unlike other actin-binding toxins, its symmetrical structure allows a single molecule of this compound to bind and sequester two G-actin monomers, forming a stable 1:2 complex.[2][3] This sequestration prevents the actin monomers from participating in polymerization.

The binding stoichiometry is one this compound molecule per actin dimer.[1][2] This action effectively reduces the pool of available G-actin, leading to the disruption and depolymerization of existing F-actin filaments. Furthermore, this compound actively and rapidly severs F-actin, a property that contributes significantly to its potent disruptive effect on the cytoskeleton.[1][2][4] Crystal structure analysis reveals that the two actin molecules in the complex do not interact with each other; they are held together by the this compound molecule, highlighting a unique mode of action.[3][7]

cluster_0 Normal Actin Dynamics cluster_1 This compound Intervention G_Actin1 G-Actin Monomer F_Actin F-Actin Filament G_Actin1->F_Actin Polymerization G_Actin2 G-Actin Monomer G_Actin2->F_Actin Depolymerization Net Depolymerization F_Actin->Depolymerization SwinholideA This compound Complex This compound-Actin Dimer Complex SwinholideA->Complex Sequestration F_Actin2 F-Actin Filament SwinholideA->F_Actin2 G_Actin3 G-Actin Monomer G_Actin3->SwinholideA G_Actin4 G-Actin Monomer G_Actin4->SwinholideA G_Actin_Pool Available G-Actin Pool Complex->G_Actin_Pool Depletion Severed_F_Actin Severed Filaments F_Actin2->Severed_F_Actin Severing Severed_F_Actin->Depolymerization

This compound's dual mechanism of actin disruption.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's interaction with actin and its cellular effects.

ParameterValueCell Line / ConditionsReference
Binding Affinity (Kd) ~50 nMIn vitro actin dimerization[6][8]
Binding Stoichiometry 1 this compound : 2 Actin MonomersIn vitro[1][2]
Effective Concentration 10 - 50 nMComplete loss of stress fibers in Balb/c 3T3 and Swiss 3T3 cells (5-7 h)[6]
Cytotoxicity ng/mL rangeVarious tumor cell lines[8]
Actin Severing Weaker than Mycalolide BIn vitro F-actin severing assay[9][10]

Detailed Application Notes and Protocols

Application 1: In Vitro Analysis of Actin Polymerization and Depolymerization

This compound can be used to study the kinetics of actin polymerization and F-actin stability in a cell-free system. The most common method involves monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into an F-actin filament.

Protocol: Pyrene-Actin Polymerization/Depolymerization Assay

  • Reagent Preparation:

    • G-Actin Buffer (Buffer A): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.

    • Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).

    • Actin Stock: Prepare pyrene-labeled rabbit skeletal muscle actin at 10-20 µM in Buffer A. Keep on ice.

    • This compound Stock: Prepare a 100x stock solution in DMSO.

  • Actin Polymerization Inhibition Assay:

    • In a 96-well black plate, mix G-actin (final concentration 2-4 µM) with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO control.

    • Incubate for 5 minutes at room temperature to allow binding.

    • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time (e.g., every 30 seconds for 1 hour).

    • Expected Outcome: this compound will inhibit the rate and extent of polymerization in a concentration-dependent manner.

  • F-Actin Depolymerization/Severing Assay:

    • First, polymerize pyrene-actin by adding 1/10th volume of 10x KMEI to a G-actin solution and incubating for 1-2 hours at room temperature until the fluorescence signal plateaus.

    • Add various concentrations of this compound (or DMSO control) to the pre-formed F-actin.

    • Monitor the decrease in pyrene fluorescence over time.

    • Expected Outcome: this compound will cause a rapid, concentration-dependent decrease in fluorescence, indicating F-actin severing and/or depolymerization.[9]

Application 2: Cellular Studies of Cytoskeletal Integrity and Morphology

This compound is cell-permeable and can be used to acutely disrupt the actin cytoskeleton in living cells.[3] This allows for the study of cellular processes dependent on actin, such as cell adhesion, migration, and cytokinesis.

cluster_0 Select Endpoint Assay arrow Start 1. Seed Cells Incubate1 2. Incubate (24h) Allow attachment Start->Incubate1 Treat 3. Treat Cells This compound or DMSO Incubate1->Treat Incubate2 4. Incubate (1-24h) Time-course dependent on assay Treat->Incubate2 Morphology A) Fluorescence Microscopy Incubate2->Morphology Viability B) Cytotoxicity Assay Fix 5a. Fix & Permeabilize Morphology->Fix AddReagent 5b. Add Viability Reagent (e.g., Calcein AM/EthD-1) Viability->AddReagent Stain 6a. Stain (Phalloidin/DAPI) Fix->Stain Image 7a. Acquire Images (Confocal/TIRF) Stain->Image Analyze 8a. Analyze Morphology Image->Analyze Read 6b. Read Plate (Fluorometer) AddReagent->Read Quantify 7b. Quantify Viability Read->Quantify cluster_0 Direct Actin Disruption cluster_1 Cytoskeletal Collapse cluster_2 Downstream Cellular Consequences SwinA This compound Sequestration G-Actin Dimer Sequestration SwinA->Sequestration Severing F-Actin Severing SwinA->Severing Depolymerization Actin Depolymerization Sequestration->Depolymerization Severing->Depolymerization Loss Loss of Stress Fibers Depolymerization->Loss Cytokinesis Inhibition of Cytokinesis Depolymerization->Cytokinesis Trafficking Disrupted Intracellular Trafficking Depolymerization->Trafficking Morphology Loss of Cell Adhesion & Altered Morphology Loss->Morphology Apoptosis Cytotoxicity / Apoptosis Morphology->Apoptosis Cytokinesis->Apoptosis Trafficking->Apoptosis

References

Preparing Swinholide A Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide known for its cytotoxic and antifungal properties.[1][2] Isolated from the marine sponge Theonella swinhoei, this dimeric dilactone disrupts the actin cytoskeleton, making it a valuable tool in cancer research and cell biology.[1][3] Its mechanism of action involves the sequestration of actin dimers and the severing of F-actin filaments, ultimately leading to the depolymerization of the actin cytoskeleton.[1][4][5] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring consistent and reliable results in experimental settings.

Data Presentation

This compound Properties
PropertyValueSource
Molecular Formula C₇₈H₁₃₂O₂₀[6]
Molecular Weight 1389.9 g/mol [6]
Appearance Oil or crystalline solid[6][7]
Primary Mechanism of Action Disrupts actin cytoskeleton by sequestering G-actin dimers and severing F-actin filaments.[1][8][9]
Solubility and Recommended Storage
ParameterRecommendationSource
Solvent Dimethyl Sulfoxide (DMSO)[6]
Reported Stock Concentrations 1 mM, 3 mM[10][11]
Storage Temperature (Powder) -20°C
Storage Temperature (DMSO Stock) -20°C or -80°C[12]
Short-term Stability (DMSO Stock) Up to 1 month at -20°C
Long-term Stability (DMSO Stock) Up to 6 months at -80°C

Experimental Protocols

Materials
  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used high concentration for serial dilutions.

  • Pre-weighing Preparation : Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing this compound : In a clean, sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.39 mg of this compound (Molecular Weight: 1389.9 g/mol ).

  • Dissolving in DMSO :

    • Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder. For 1.39 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.

    • Cap the vial tightly.

  • Ensuring Complete Dissolution :

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, brief sonication in a water bath may be used to aid dissolution.

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes.[12]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell-based assays, the this compound stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5%.[3]

  • Thawing the Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions : Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution from a 10 mM stock, a 1:100,000 dilution is required. This is best achieved through a series of intermediate dilutions.

  • DMSO Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate this compound to Room Temperature weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot If dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway of this compound's Effect on Actin Dynamics

G G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization g_actin_dimer G-actin Dimer G_actin->g_actin_dimer F_actin->G_actin Depolymerization severed_filaments Severed F-actin swinholide This compound swinholide->F_actin Severs swinholide->g_actin_dimer Sequesters

Caption: Mechanism of action of this compound on the actin cytoskeleton.

Conclusion

Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. By following this detailed protocol, researchers can confidently prepare stable and effective this compound solutions for their studies on the actin cytoskeleton and its role in various cellular processes. Always adhere to safety guidelines and maintain a sterile environment when handling this potent compound.

References

Swinholide A: Application Notes and Protocols for Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine-derived macrolide that has garnered significant interest in the scientific community for its pronounced cytotoxic and antifungal activities.[1][2][3] Isolated primarily from the marine sponge Theonella swinhoei, this complex dimeric dilactone exerts its biological effects through a unique mechanism of action targeting the actin cytoskeleton.[1][4][5] this compound disrupts this critical cellular component by severing actin filaments and sequestering actin dimers, ultimately leading to cell cycle arrest and apoptosis.[4][6] These properties make this compound a valuable tool for studying actin dynamics and a potential lead compound in the development of novel anticancer therapeutics.

This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects and impact on cell viability of this compound. It is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug discovery.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The IC50 values for this compound and its analogue Swinholide J are summarized in the table below.

CompoundCell LineCell TypeIC50 (nM)Reference
This compoundKBHuman Nasopharynx Cancer1.2[2]
Swinholide JKBHuman Nasopharynx Cancer6.7[2]

Mechanism of Action: Actin Disruption and Apoptosis Induction

This compound's primary mechanism of cytotoxicity involves the severe disruption of the cellular actin cytoskeleton. It binds to and severs F-actin filaments and sequesters actin dimers, leading to a collapse of the microfilament network.[4][6] This disruption of actin dynamics is a potent trigger for programmed cell death, or apoptosis. The signaling cascade initiated by actin stress involves both intrinsic and extrinsic apoptotic pathways.

Key events in this compound-induced apoptosis include:

  • Actin Cytoskeleton Collapse: The initial event is the severing of F-actin and sequestration of G-actin dimers, leading to a loss of cytoskeletal integrity.

  • Release of Pro-apoptotic Factors: The disruption of the actin network can lead to the release of pro-apoptotic proteins, such as Bmf, from the cytoskeleton.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Released pro-apoptotic proteins can translocate to the mitochondria, triggering MOMP and the release of cytochrome c.

  • Apoptosome Formation and Caspase Activation: Cytochrome c release into the cytosol initiates the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9).

  • Executioner Caspase Activation: Initiator caspases activate executioner caspases (e.g., Caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Actin-Binding Protein Involvement: Actin-binding proteins like cofilin and gelsolin play crucial roles in mediating the apoptotic signal. For instance, active cofilin can translocate to the mitochondria and induce cytochrome c release.[7]

SwinholideA_Mechanism cluster_cell Cancer Cell SwinholideA This compound Actin Actin Cytoskeleton (F-actin & G-actin) SwinholideA->Actin Binds to Disruption Actin Filament Severing & Dimer Sequestration Actin->Disruption Induces Bmf Bmf Release Disruption->Bmf Leads to Mitochondria Mitochondria Bmf->Mitochondria Translocates to CytochromeC Cytochrome c Release Mitochondria->CytochromeC Triggers Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound Mechanism of Action

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the cytotoxicity and effects on cell viability of this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using a viability or cytotoxicity assay.

Experimental_Workflow cluster_workflow General Workflow for Cytotoxicity Assessment start Start: Seed Cells in Multi-well Plates incubation1 Incubate (24h) Allow cells to adhere start->incubation1 treatment Treat with this compound (and controls) incubation1->treatment incubation2 Incubate (24-72h) Exposure to compound treatment->incubation2 assay Perform Viability/Cytotoxicity Assay (e.g., MTT, Crystal Violet, Neutral Red) incubation2->assay readout Measure Signal (Absorbance/Fluorescence) assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Experimental Workflow Diagram
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Crystal Violet Assay

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)

  • Microplate reader (capable of reading absorbance at 590 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Fixation:

    • After the treatment period, carefully aspirate the medium from all wells.

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 100 µL of fixation solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining:

    • Remove the fixation solution and wash the plates gently with water.

    • Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing:

    • Carefully remove the Crystal Violet solution.

    • Wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS, filtered)

  • Wash solution (e.g., PBS with 1% CaCl2)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader (capable of reading absorbance at 540 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO2 incubator.

  • Washing:

    • Carefully remove the Neutral Red solution.

    • Gently wash the cells with 150 µL of the wash solution to remove any unincorporated dye.

  • Destaining:

    • Remove the wash solution.

    • Add 150 µL of the destain solution to each well.

    • Place the plate on a shaker for 10-20 minutes to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a powerful tool for investigating the role of the actin cytoskeleton in cellular processes and holds promise as a scaffold for the development of novel anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the cytotoxic effects of this compound and similar compounds in a reliable and reproducible manner. Careful experimental design, including appropriate controls and consideration of cell-type specific responses, is crucial for obtaining meaningful results.

References

Troubleshooting & Optimization

Swinholide A solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Swinholide A in aqueous solutions. Find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable marine macrolide known for its cytotoxic and antifungal properties.[1][2] It is a dimeric dilactone that disrupts the actin cytoskeleton.[1][3][4] Its primary mechanism involves binding to and severing F-actin filaments, as well as sequestering actin dimers, which leads to the depolymerization of actin filaments.[1][5][3][4][6][7]

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is soluble in several organic solvents. Technical datasheets consistently report its solubility in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[6][7][8]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: The solid form of this compound is stable for at least four years when stored at -20°C.[6]

  • Stock Solutions: If storage is necessary, stock solutions in an organic solvent can be stored at -20°C for up to one month. It is advisable to prepare and use solutions on the same day if possible.[1] Before use, stored solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]

Q5: Is this compound stable in aqueous solutions like cell culture media?

The stability of this compound in aqueous solutions is limited due to its hydrophobic nature and potential for hydrolysis. While it is used in cell culture experiments, this is typically achieved by diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium immediately before use.[9][10] Prolonged incubation in aqueous buffers may lead to degradation or precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[6][7][8]
EthanolSoluble[6][7][8]
MethanolSoluble[6][7][8]
Aqueous SolutionsPoorly soluble; prone to precipitationInferred from hydrophobic structure

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solid-20°C≥ 4 years[6]
Stock Solution (in organic solvent)-20°CUp to 1 month[1]
Working Solution (in aqueous media)Use immediatelyStability is limited[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • For storage, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Workflow for Preparing this compound Working Solutions

G cluster_prep Preparation of Working Solution start Start: Need this compound for Aqueous Assay stock Prepare Concentrated Stock Solution in DMSO (e.g., 10 mM) start->stock Follow Protocol equilibrate Equilibrate Stock Solution to Room Temperature stock->equilibrate If frozen dilute Serially Dilute in Aqueous Buffer or Cell Culture Medium to Final Working Concentration equilibrate->dilute vortex Mix Thoroughly by Gentle Vortexing or Inversion dilute->vortex use Use Immediately in Experiment vortex->use Crucial Step

Caption: Workflow for preparing this compound working solutions for aqueous-based experiments.

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: The aqueous solubility of this compound has been exceeded. This is common for hydrophobic compounds when the concentration of the organic solvent is significantly reduced.

  • Solution:

    • Ensure the final concentration of DMSO in the aqueous solution is as high as experimentally permissible, while still being non-toxic to cells (typically ≤ 0.5%).

    • Try a serial dilution approach. Instead of a single large dilution, perform intermediate dilutions in the aqueous buffer.

    • Increase the mixing energy upon dilution, for example, by vortexing gently.

    • Consider the use of a carrier protein like bovine serum albumin (BSA) in the aqueous buffer to help maintain solubility.

Issue 2: Loss of biological activity of this compound in an experiment.

  • Cause A: Degradation of the compound. this compound, being a macrolide with ester bonds, may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.

  • Solution A:

    • Always prepare fresh working solutions from a frozen stock immediately before the experiment.

    • Ensure the pH of your aqueous buffer is within a stable range (ideally close to neutral).

    • Avoid prolonged incubation of the working solution at room temperature or 37°C before adding it to the experimental system.

  • Cause B: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.

  • Solution B:

    • Use low-adhesion microcentrifuge tubes and plates.

    • Pre-rinsing pipette tips with the solution before transferring can help minimize loss.

    • Including a small amount of a non-ionic surfactant (if compatible with the experiment) or a carrier protein like BSA can reduce non-specific binding.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Experimental Issues start Problem Encountered precipitation Precipitation in Aqueous Solution? start->precipitation Yes loss_of_activity Loss of Biological Activity? start->loss_of_activity No solubility_exceeded Solubility Limit Exceeded precipitation->solubility_exceeded degradation Potential Degradation loss_of_activity->degradation Yes adsorption Adsorption to Plastic loss_of_activity->adsorption No reduce_conc Decrease Final Concentration solubility_exceeded->reduce_conc serial_dilution Use Serial Dilution solubility_exceeded->serial_dilution increase_dmso Increase Final DMSO % (if possible) solubility_exceeded->increase_dmso fresh_solution Prepare Fresh Working Solution degradation->fresh_solution check_ph Check Buffer pH degradation->check_ph low_adhesion_plastic Use Low-Adhesion Plasticware adsorption->low_adhesion_plastic

Caption: A decision tree to troubleshoot common issues with this compound in experiments.

References

optimizing Swinholide A concentration to avoid cell death

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Swinholide A in experimental settings, with a core focus on optimizing its concentration to mitigate unintended cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent marine macrolide that disrupts the actin cytoskeleton.[1][2][3] It functions by sequestering actin dimers and severing F-actin filaments, which leads to the disruption of essential cellular processes such as cell motility, maintenance of cell structure, and cytokinesis.[1][4] This disruption of the actin cytoskeleton is the primary cause of its cytotoxic effects.[1][3]

Q2: How does this compound-induced cytotoxicity manifest in cells?

A2: The cytotoxic effects of this compound are a direct result of actin filament disruption.[1] This leads to observable changes in cell morphology, including cell rounding, shrinkage, and detachment from the culture surface. At a molecular level, this disruption can trigger programmed cell death, or apoptosis.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly cell-line dependent. Based on reported IC50 values, a starting range of 1 nM to 100 nM is advisable for initial dose-response experiments. For sensitive cell lines, concentrations as low as 0.017 µg/ml (approximately 14 pM) have shown significant effects.[4]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: For how long should I treat my cells with this compound?

A5: The optimal treatment duration will vary depending on the experimental goals and the cell line's sensitivity. Short-term treatments (e.g., 4-24 hours) are often sufficient to observe effects on the actin cytoskeleton and induce apoptosis. Longer-term incubations may lead to overwhelming cytotoxicity and secondary necrosis. It is recommended to perform a time-course experiment to determine the ideal exposure time for your specific model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly high levels of cell death, even at low concentrations. The cell line is highly sensitive to actin disruption.Perform a dose-response experiment with a wider range of concentrations, starting from the low picomolar range. Reduce the treatment duration.
Inaccurate initial cell seeding density.Ensure a consistent and optimal cell seeding density for all experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.
Contamination of cell culture.Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Inconsistent or non-reproducible results between experiments. Variability in this compound stock solution.Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across experiments.
Differences in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before treatment.
Pipetting errors or uneven drug distribution.Calibrate pipettes regularly. Ensure thorough mixing of this compound in the culture medium before adding it to the cells.
Cells show morphological changes, but no significant decrease in viability (as measured by MTT assay). The MTT assay relies on metabolic activity, which may not directly correlate with actin-related cytotoxic effects in all cases.[5][6]Supplement the MTT assay with a direct cell counting method like the Trypan Blue exclusion assay or a membrane integrity assay.[5][6]
The chosen time point is too early to detect significant cell death.Perform a time-course experiment to identify the optimal time point for observing maximal cytotoxic effects.
Difficulty in distinguishing between apoptotic and necrotic cells in the Annexin V/PI assay. Treatment with a very high concentration of this compound or for a prolonged duration may lead to rapid cell death and secondary necrosis.Optimize the this compound concentration and treatment time to capture cells in the early to mid-stages of apoptosis.
Harsh cell handling during the staining procedure.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/ml)
KBOral, epidermoid cell carcinoma0.04
HT-1080Fibrosarcoma0.017
PC-3Lung, adenocarcinoma6.0
PC-9Lung, adenocarcinoma0.13
PC-10Lung, squamous cell carcinoma0.11
PC-13Lung, large cell carcinoma0.10
DaudiBurkitt lymphoma0.036

Data sourced from antibodies-online.com[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Trypan Blue Exclusion Assay for Cell Viability

This protocol is based on standard cell counting techniques.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Micropipettes

Procedure:

  • Treat cells with this compound in a suitable culture vessel.

  • After the treatment period, collect the cells, including any floating cells from the supernatant. For adherent cells, trypsinize to detach them.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Annexin V-FITC/PI Apoptosis Assay

This protocol is a standard method for detecting apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

SwinholideA_Pathway cluster_cell Cell SwinholideA This compound ActinMonomer G-Actin Monomers SwinholideA->ActinMonomer Binds to FActin F-Actin Filaments SwinholideA->FActin Severs ActinDimer Sequestered Actin Dimers ActinMonomer->ActinDimer Forms DisruptedCytoskeleton Disrupted Actin Cytoskeleton ActinDimer->DisruptedCytoskeleton FActin->DisruptedCytoskeleton Apoptosis Apoptosis DisruptedCytoskeleton->Apoptosis Induces

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (Optimal Density) start->cell_culture treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability_assay 3. Assess Cell Viability treatment->viability_assay apoptosis_assay 4. Assess Apoptosis (Annexin V/PI Staining) treatment->apoptosis_assay mtt MTT Assay viability_assay->mtt Metabolic Activity trypan_blue Trypan Blue Exclusion viability_assay->trypan_blue Membrane Integrity data_analysis 5. Data Analysis (IC50 Determination) mtt->data_analysis trypan_blue->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem Encountered high_death High Cell Death at Low Conc.? start->high_death inconsistent_results Inconsistent Results? start->inconsistent_results no_viability_change Morphology Change, No Viability Change (MTT)? start->no_viability_change check_sensitivity Cell line highly sensitive? high_death->check_sensitivity check_stock This compound stock issue? inconsistent_results->check_stock mtt_issue MTT assay limitation? no_viability_change->mtt_issue lower_dose Lower concentration range & shorten duration check_sensitivity->lower_dose Yes check_seeding Check cell seeding density check_sensitivity->check_seeding No check_contamination Check for contamination check_seeding->check_contamination aliquot_stock Aliquot new stock check_stock->aliquot_stock Yes check_cells Cell passage/health issue? check_stock->check_cells No use_low_passage Use consistent low passage cells check_cells->use_low_passage Yes use_alternative_assay Use Trypan Blue or other membrane integrity assay mtt_issue->use_alternative_assay Yes check_time Timepoint too early? mtt_issue->check_time No time_course Perform time-course experiment check_time->time_course Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

issues with Swinholide A permeability in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swinholide A. It addresses potential issues related to its application in various cell types, with a focus on troubleshooting unexpected results that may be related to cellular permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent marine macrolide known for its cytotoxic and antifungal activities.[1] It is a 44-carbon dimeric dilactone macrolide originally isolated from the marine sponge Theonella swinhoei.[2][3] Its primary mechanism of action is the disruption of the actin cytoskeleton.[2] this compound binds to actin dimers, sequestering them and preventing their participation in filament formation.[2][3] It also severs existing F-actin filaments.[2] This disruption of the actin cytoskeleton is the basis for its potent cytotoxic effects.[2][3]

Q2: I am not observing the expected level of cytotoxicity in my cell line. Could this be a permeability issue?

While this compound is generally considered cell-permeable, variations in its cytotoxic effect across different cell lines have been observed. This could be due to several factors, including differences in cell membrane composition or the expression of efflux pumps that actively remove the compound from the cell.[4][5] If you are not seeing the expected cytotoxicity, it is possible that the intracellular concentration of this compound is lower than required for its effect. We recommend a systematic troubleshooting approach to investigate this, as outlined in our troubleshooting guide.

Q3: How can I determine if my cells are actively removing this compound?

A common mechanism for reduced drug efficacy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps.[5][6] To investigate if this is occurring in your cell line, you can perform a co-treatment experiment with a known efflux pump inhibitor, such as verapamil.[7] If the cytotoxicity of this compound increases in the presence of the inhibitor, it suggests that the compound is a substrate for an efflux pump in your specific cell type.

Q4: Are there alternative methods to assess cell viability after this compound treatment?

Yes, several methods are available. The most common is the MTT assay, which measures metabolic activity.[8][9] However, since this compound can affect cell morphology and proliferation without immediately causing cell death, it may be beneficial to use a dye-exclusion method that directly assesses membrane integrity. A combination of Calcein AM and Ethidium Homodimer-1 (EthD-1) is a good alternative, as it allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) cells.[10][11]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem: Lower than expected cytotoxicity or inconsistent results.

TroubleshootingWorkflow

Figure 1: Troubleshooting workflow for this compound experiments.

Step 1: Verify this compound Integrity and Concentration

  • Action: Ensure that your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation. Confirm the final concentration used in your experiment.

  • Rationale: Improper storage or dilution errors can lead to a lower effective concentration of the compound.

Step 2: Review Experimental Protocol

  • Action: Carefully review your experimental protocol, paying close attention to cell seeding density, incubation times, and the specifics of your cytotoxicity assay.

  • Rationale: Deviations from optimized protocols can significantly impact results. For example, high cell density can reduce the effective concentration of the drug per cell.

Step 3: Investigate Potential Permeability Issues

  • Action 3a: Co-treatment with an Efflux Pump Inhibitor:

    • Perform a cytotoxicity assay with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor like verapamil.

    • Rationale: If the cytotoxicity of this compound is significantly enhanced in the presence of the inhibitor, it is likely that your cells are actively effluxing the compound.[7]

  • Action 3b: Direct Permeability Assay:

    • If available, utilize a permeability assay such as the Caco-2 or PAMPA assay to directly measure the transport of this compound across a cell monolayer or an artificial membrane.[12][13]

    • Rationale: These assays provide a quantitative measure of a compound's ability to cross cellular barriers.

Step 4: Optimize Experimental Conditions

  • Action 4a: Increase Concentration or Incubation Time:

    • Based on the results from Step 3, you may need to increase the concentration of this compound or extend the incubation time to achieve the desired cytotoxic effect.

  • Action 4b: Use a Different Cell Line as a Positive Control:

    • Test this compound on a cell line known to be sensitive to the compound (see data table below) to confirm the activity of your drug stock and general assay conditions.

Data Presentation

The cytotoxic activity of this compound can vary between different cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in several human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
KBOral, epidermoid carcinoma0.04[14]
HT-1080Fibrosarcoma0.017[14]
PC-3Lung, adenocarcinoma6.0[14]
PC-9Lung, adenocarcinoma0.13[14]
PC-10Lung, squamous cell carcinoma0.11[14]
PC-13Lung, large cell carcinoma0.10[14]
DaudiBurkitt lymphoma0.036[14]
KB (nasopharynx cancer)Nasopharynx cancer0.0012 (for this compound), 0.0067 (for Swinholide J)[15]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Calcein AM / Ethidium Homodimer-1 (EthD-1) Viability Assay

This protocol is based on commercially available kits.[10][11][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Preparation of Staining Solution: Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in phosphate-buffered saline (PBS).

  • Staining: Remove the treatment medium, wash the cells with PBS, and add 100 µL of the staining solution to each well.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification: The number of live and dead cells can be quantified using image analysis software or a fluorescence plate reader.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a general protocol for a PAMPA assay.[13][17]

  • Membrane Coating: Coat the membrane of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare a solution of this compound in a suitable buffer in a 96-well donor plate.

  • Assay Assembly: Place the filter plate onto a 96-well acceptor plate containing buffer.

  • Incubation: Add the this compound solution to the donor wells and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

This is a general protocol for a Caco-2 permeability assay.[7][12][18]

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: Add this compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the opposite compartment.

  • Quantification: Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Permeability and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of these values (efflux ratio) indicates if the compound is a substrate for active efflux. An efflux ratio greater than 2 suggests active efflux.[7]

Visualizations

SwinholideAPathway

Figure 2: Mechanism of action of this compound.

LogicalRelationships

Figure 3: Logical relationships in troubleshooting low cytotoxicity.

References

controlling for Swinholide A degradation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swinholide A in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound?

A1: Proper storage and handling are critical to maintaining the stability and activity of this compound.[1][2]

  • Pure Compound: For long-term storage, the pure form of this compound should be stored at -20°C.[1] Under these conditions, it can be stable for several years.[1]

  • Stock Solutions: It is advisable to prepare concentrated stock solutions in a suitable solvent such as DMSO, ethanol, or methanol.[1] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While some suppliers suggest that solutions can be stored for up to a month at -20°C or up to six months at -80°C, it is best practice to prepare fresh solutions for each experiment whenever possible.[2]

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent condensation. Ensure that any precipitated material is fully redissolved before adding it to your experimental system.

Q2: What are the known factors that can contribute to the degradation of this compound in an experimental setting?

A2: While specific degradation kinetics for this compound in cell culture media are not extensively published, general knowledge of complex macrolides suggests several factors can influence their stability:

  • pH: The stability of macrolides can be pH-dependent. Extreme pH values may lead to hydrolysis of the macrolide ring. It is important to consider the pH of your cell culture medium and any buffers used.

  • Light Exposure: Some complex organic molecules are sensitive to light.[3][4] To minimize the risk of photodegradation, it is recommended to protect this compound solutions from direct light exposure, for example, by using amber vials or wrapping tubes in foil.

  • Temperature: Elevated temperatures can accelerate the degradation of many small molecules. Long-term incubations at 37°C in cell culture studies may contribute to a gradual loss of activity.

  • Enzymatic Degradation: Although this compound is a natural product, its susceptibility to enzymatic degradation by components in serum or secreted by cells is a possibility that should be considered in long-term studies.

  • Oxidation: The complex structure of this compound may be susceptible to oxidation, which can be influenced by components in the culture medium and exposure to air.

Troubleshooting Guides

Issue 1: Diminished or complete loss of this compound activity in a long-term experiment (e.g., > 24 hours).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Culture Medium 1. Replenish the medium: For experiments lasting several days, consider replacing the medium containing this compound every 24-48 hours to maintain a consistent effective concentration. 2. Conduct a stability test: Use the provided protocol to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions.
Cellular Metabolism 1. Investigate metabolic pathways: If possible, analyze culture supernatants for the presence of this compound metabolites using techniques like LC-MS. 2. Use metabolic inhibitors: If a specific metabolic pathway is suspected, co-treatment with a known inhibitor of that pathway could help maintain this compound levels.
Adsorption to Labware 1. Use low-adhesion plastics: Consider using labware specifically designed to minimize the binding of small molecules. 2. Pre-treat surfaces: In some cases, pre-treating plates or flasks with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
Incorrect Initial Concentration 1. Verify stock solution concentration: If possible, confirm the concentration of your stock solution using an appropriate analytical method. 2. Prepare fresh dilutions: Always prepare fresh working solutions from a reliable stock for each experiment.

Issue 2: High variability in experimental results between replicates or different experimental runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting 1. Calibrate pipettes regularly: Ensure all pipettes used for dispensing this compound and other reagents are properly calibrated. 2. Use reverse pipetting: For viscous solutions like DMSO, reverse pipetting can improve accuracy.
Edge Effects in Multi-well Plates 1. Avoid using outer wells: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.[5] Fill the outer wells with sterile water or PBS and do not use them for experimental samples.[5] 2. Ensure proper humidification: Maintain a humidified environment in the incubator to minimize evaporation.
Cell Seeding Density 1. Optimize cell number: Ensure a consistent and optimal cell seeding density across all wells and experiments. Cell confluence can affect the cellular response to treatment.[5] 2. Allow for cell attachment: Give cells adequate time to attach and resume normal growth before adding this compound.
Freeze-Thaw Cycles of Stock Solution 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.

Quantitative Data Summary

The following table summarizes the available stability information for this compound. It is important to note that the stability in aqueous solutions, especially complex cell culture media, may be significantly shorter and should be experimentally determined.

Form Storage Temperature Recommended Maximum Storage Duration Source
Pure Compound-20°C≥ 4 yearsCayman Chemical[1]
Solution in Organic Solvent (e.g., DMSO)-20°CUp to 1 monthHello Bio[2], GlpBio
Solution in Organic Solvent (e.g., DMSO)-80°CUp to 6 monthsGlpBio

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your cell culture medium of interest (with and without serum)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of this compound in your cell culture medium.

    • Immediately analyze these standards by HPLC to establish a standard curve of peak area versus concentration. This will be your "time 0" reference.

  • Set up stability samples:

    • Prepare a solution of this compound in your cell culture medium at the concentration you use in your experiments.

    • Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.

    • Prepare parallel sets of samples to test different conditions (e.g., with and without serum, protected from light vs. exposed to light).

  • Incubate samples:

    • Place the tubes in an incubator at 37°C (or your experimental temperature).

  • Collect and analyze samples at different time points:

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot for each condition.

    • Immediately stop any potential degradation by freezing the sample at -80°C until analysis.

    • Before analysis, thaw the samples and centrifuge to pellet any debris.

    • Analyze the supernatant by HPLC to determine the remaining concentration of this compound by comparing the peak area to the standard curve.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the half-life (t½) of this compound under each condition.

Visualizations

SwinholideA_Pathway SwinholideA This compound Actin_Dimer Sequestered Actin Dimer SwinholideA->Actin_Dimer Sequesters F_Actin F-Actin Filament SwinholideA->F_Actin Binds and Severs G_Actin G-Actin Monomers G_Actin->Actin_Dimer Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Dimer->Cytoskeleton_Disruption Severed_Filaments Severed Filaments F_Actin->Severed_Filaments Severed_Filaments->Cytoskeleton_Disruption

Caption: Mechanism of action of this compound on the actin cytoskeleton.

Troubleshooting_Workflow Start Experiment Shows Reduced this compound Activity Check_Storage Verify Proper Storage and Handling of This compound Stocks Start->Check_Storage Check_Protocol Review Experimental Protocol Start->Check_Protocol Degradation_Test Perform Stability Test in Culture Medium Check_Storage->Degradation_Test Storage OK Optimize_Protocol Optimize Protocol (e.g., cell density, plate layout) Check_Protocol->Optimize_Protocol Protocol Issue Identified Replenish_Medium Replenish Medium with Fresh this compound During Experiment Degradation_Test->Replenish_Medium Degradation Confirmed End Consistent Results Replenish_Medium->End Optimize_Protocol->End

Caption: Troubleshooting workflow for reduced this compound activity.

References

Technical Support Center: Minimizing Variability in Actin Disruption with Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Swinholide A for actin disruption experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the actin cytoskeleton?

A1: this compound is a potent marine macrolide that disrupts the actin cytoskeleton through a dual mechanism. It severs existing filamentous actin (F-actin) and sequesters globular actin (G-actin) dimers, preventing their incorporation into new filaments.[1][2][3] This leads to a rapid collapse of the actin network within the cell.

Q2: I am observing inconsistent or weak actin disruption in my experiments. What are the potential causes?

A2: Variability in actin disruption can stem from several factors:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Insufficient Incubation Time: The disruption of the actin cytoskeleton is a time-dependent process. Shorter incubation times may not be sufficient to induce complete filament severing and sequestration.

  • Cellular Health and Density: Unhealthy or overly confluent cells may exhibit altered cytoskeletal dynamics and respond differently to the treatment. Ensure your cells are in a healthy, sub-confluent state before starting the experiment.

  • Reagent Quality: The stability and purity of your this compound stock solution are critical. Improper storage or repeated freeze-thaw cycles can degrade the compound.

Q3: After this compound treatment, my phalloidin staining appears patchy, aggregated, or shows high background. How can I troubleshoot this?

A3: Staining artifacts after this compound treatment are common due to the significant rearrangement of the actin cytoskeleton. Here are some troubleshooting tips:

  • Fixation is Key: Use a methanol-free formaldehyde-based fixative. Methanol can denature actin and interfere with phalloidin binding.[4]

  • Permeabilization Time: Optimize the permeabilization step (e.g., with Triton X-100). Insufficient permeabilization can lead to weak staining, while over-permeabilization can cause high background.

  • Washing Steps: Increase the number and duration of washing steps after fixation and permeabilization to remove unbound reagents.

  • Phalloidin Concentration: Titrate your fluorescently-labeled phalloidin to find the optimal concentration that provides a strong signal with minimal background.

  • Blocking: Consider adding a blocking step with Bovine Serum Albumin (BSA) before phalloidin incubation to reduce non-specific binding.[5]

Q4: How can I quantify the extent of actin disruption caused by this compound?

A4: Several methods can be employed to quantify changes in the actin cytoskeleton:

  • Fluorescence Microscopy and Image Analysis: Capture images of phalloidin-stained cells and use image analysis software (e.g., Fiji/ImageJ) to measure parameters such as filament length, number of filaments, and overall fluorescence intensity.[6]

  • Western Blotting: Analyze the ratio of filamentous (F-actin) to globular (G-actin) by performing a fractionation of cell lysates followed by western blotting for actin.

  • Flow Cytometry: Stain cells with a fluorescent phalloidin conjugate and analyze the fluorescence intensity by flow cytometry to assess the overall F-actin content per cell.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound

Note: These are suggested starting points. Optimal conditions should be determined empirically for each cell line and experimental setup.

Cell LineRecommended Starting ConcentrationRecommended Incubation TimeNotes
Generic Mammalian Cells10 - 100 nM30 minutes - 4 hoursA dose-response and time-course experiment is highly recommended.
3T3 Fibroblasts20 - 50 nM1 - 2 hoursMonitor for changes in cell morphology, such as rounding and detachment.
HeLa Cells50 - 200 nM2 - 6 hoursHigher concentrations may be required due to the robust cytoskeleton of this cell line.
TPC-1 (Thyroid Papillary Carcinoma)10 - 50 nM1 - 3 hoursUsed in studies to investigate the role of actin in cell motility.
COS-7 (Kidney Fibroblast-like)20 - 100 nM30 minutes - 2 hoursOften used for cytoskeletal research due to their flat morphology.
Table 2: Cytotoxicity Profile of this compound (IC50 Values)

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are highly dependent on the cell line and the assay used.

Cell LineIC50 (Concentration)Assay DurationReference
Various Cancer Cell LinesVaries significantlyTypically 24 - 72 hoursIt is critical to perform a cytotoxicity assay for your specific cell line and experimental conditions.
P388 (Mouse Leukemia)~1.5 ng/mLNot SpecifiedEarly study data.
L1210 (Mouse Leukemia)~3.0 ng/mLNot SpecifiedEarly study data.

Experimental Protocols

Protocol 1: Induction of Actin Disruption with this compound in Cell Culture
  • Cell Seeding: Plate cells onto appropriate culture vessels (e.g., coverslips for imaging, multi-well plates for biochemical assays) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired amount of time at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Proceed with your intended analysis, such as phalloidin staining, cell lysis for western blotting, or a cytotoxicity assay.

Protocol 2: Phalloidin Staining for Visualizing Actin Filaments
  • Fixation: After this compound treatment, gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding sites.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate in PBS (or PBS with 1% BSA) to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

SwinholideA_Mechanism SwinholideA This compound Swin_Actin_Complex This compound-Actin Dimer Complex (Sequestered) SwinholideA->Swin_Actin_Complex Binds to Severed_Filaments Severed F-Actin SwinholideA->Severed_Filaments Severs G_Actin_Monomer G-Actin Monomer G_Actin_Dimer G-Actin Dimer G_Actin_Monomer->G_Actin_Dimer Dimerization G_Actin_Dimer->Swin_Actin_Complex Polymerization Polymerization G_Actin_Dimer->Polymerization Swin_Actin_Complex->Polymerization Inhibits Disruption Actin Cytoskeleton Disruption Swin_Actin_Complex->Disruption F_Actin F-Actin (Filament) F_Actin->Severed_Filaments Severed_Filaments->Disruption Polymerization->F_Actin Adds to filament

Caption: Mechanism of this compound-induced actin disruption.

Troubleshooting_Workflow Start Inconsistent Actin Disruption Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Time Optimize Incubation Time Start->Check_Time Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Reagent Evaluate Reagent Quality Start->Check_Reagent Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Time_Course Conduct Time-Course Experiment Check_Time->Time_Course Optimize_Culture Optimize Seeding Density and Culture Conditions Check_Cells->Optimize_Culture New_Stock Prepare Fresh Stock Solution Check_Reagent->New_Stock Consistent_Results Consistent Results Dose_Response->Consistent_Results Time_Course->Consistent_Results Optimize_Culture->Consistent_Results New_Stock->Consistent_Results

Caption: Troubleshooting workflow for inconsistent actin disruption.

References

Validation & Comparative

Validating Swinholide A's Actin-Severing Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cytoskeletal dynamics, Swinholide A presents a unique mechanism for disrupting the actin network. This guide provides a comparative analysis of this compound's in vitro actin-severing activity against other common actin-modulating agents, supported by experimental data and detailed protocols.

Performance Comparison of Actin-Modulating Agents

This compound's primary mechanism involves the sequestration of actin dimers and the subsequent severing of actin filaments (F-actin).[1][2] This contrasts with other agents that primarily sequester monomers or cap filament ends. The following table summarizes the quantitative performance of this compound and its alternatives.

CompoundPrimary Mechanism of ActionTargetAffinity / Potency (in vitro)Outcome on Actin Filaments
This compound Sequesters G-actin into stable dimers; severs F-actin.[1][2]G-actin, F-actinBinds G-actin in a 1:2 ratio (drug:actin); effective severing observed at nanomolar concentrations.[1][3]Depolymerization, Severing
Latrunculin A Sequesters G-actin monomers, preventing their incorporation into filaments.[4][5]G-actinKd ≈ 0.1 µM for ATP-G-actin.[5][6][7]Depolymerization, Inhibition of Polymerization
Cytochalasin D Binds to the barbed (+) end of F-actin, blocking monomer addition and dissociation.[8][9]F-actin (barbed end), G-actinKd ≈ 2 nM for F-actin barbed ends; IC₅₀ ≈ 25 nM for polymerization inhibition.[8][10]End Capping, Inhibition of Polymerization
Jasplakinolide Stabilizes F-actin by binding at the interface of actin subunits; promotes nucleation.[11][12][13]F-actinKd ≈ 15 nM.[11]Stabilization, Inhibition of Depolymerization

Mechanisms of Action: A Visual Comparison

The distinct ways these compounds interact with the actin cytoskeleton are illustrated below. This compound's unique dimer-sequestration and severing action is a key differentiator.

G cluster_SwinA This compound cluster_LatA Latrunculin A cluster_CytD Cytochalasin D cluster_Jasp Jasplakinolide SwinA This compound Dimer Stable G-Actin Dimer SwinA->Dimer Sequesters G_Actin1 G-Actin G_Actin1->Dimer G_Actin2 G-Actin G_Actin2->Dimer F_Actin_S F-Actin Severed_F_Actin Severed Filaments F_Actin_S->Severed_F_Actin Severing LatA Latrunculin A Sequestered_G Sequestered Monomer LatA->Sequestered_G Binds 1:1 G_Actin_L G-Actin G_Actin_L->Sequestered_G F_Actin_L F-Actin F_Actin_L->G_Actin_L Shifts equilibrium towards depolymerization Depolymerization_L Depolymerization CytD Cytochalasin D Capped_F_Actin Capped Barbed End CytD->Capped_F_Actin Binds F_Actin_C F-Actin F_Actin_C->Capped_F_Actin G_Actin_C G-Actin G_Actin_C->Capped_F_Actin Blocks Addition Jasp Jasplakinolide Stabilized_F_Actin Stabilized F-Actin Jasp->Stabilized_F_Actin Binds & Stabilizes F_Actin_J F-Actin F_Actin_J->Stabilized_F_Actin G_Actin_J G-Actin Stabilized_F_Actin->G_Actin_J Blocks Depolymerization

Caption: Comparative mechanisms of action for common actin-modulating drugs.

Experimental Protocols

To validate the actin-severing activity of this compound in vitro, a direct visualization assay using fluorescence microscopy is highly effective.

Protocol: In Vitro F-Actin Severing Assay via Fluorescence Microscopy

This protocol is adapted from methodologies described for observing actin filament dynamics.

1. Materials and Reagents:

  • Actin protein (e.g., rabbit skeletal muscle actin)

  • Fluorescent dye for labeling actin (e.g., TRITC-Phalloidin or Alexa Fluor 488 Phalloidin)

  • General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT

  • Actin Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • Assay Buffer: 25 mM MOPS (pH 7.4), 20 mM KCl, 2 mM MgCl₂, 2 mM K⁺-EGTA, 10 mM DTT

  • Blocking Buffer: 1% BSA in Assay Buffer

  • Oxygen Scavenging System: Glucose oxidase, catalase, and glucose

  • Microscope slides and coverslips (nitrocellulose-coated)

  • This compound and other compounds for comparison (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:

  • Preparation of Fluorescently Labeled F-Actin:

    • Reconstitute purified G-actin in G-Buffer on ice.

    • Induce polymerization by adding 1/10th volume of 10x Actin Polymerization Buffer and incubate at room temperature for 1 hour to form F-actin.

    • Stabilize and label the filaments by adding a fluorescently conjugated phalloidin (e.g., TRITC-Phalloidin) at an equimolar ratio to actin monomers. Incubate in the dark for 15-30 minutes.

  • Flow Chamber Assembly:

    • Create a flow chamber (~20-50 µL volume) by placing two strips of double-sided tape on a glass slide and covering it with a nitrocellulose-coated coverslip.

  • Immobilization of F-Actin (Optional but Recommended):

    • To observe severing without filament drift, filaments can be sparsely attached to the coverslip surface. Infuse the chamber with a solution of an actin-binding protein like HMM (Heavy Meromyosin).

    • Wash out unbound HMM with Assay Buffer.

    • Block the surface by infusing the chamber with Blocking Buffer for 5 minutes.

    • Infuse the fluorescent F-actin solution (diluted to ~20 nM in Assay Buffer) into the chamber and incubate for 5 minutes to allow binding.

    • Gently wash out unbound filaments with Assay Buffer containing the oxygen scavenging system.

  • Initiation of Severing Reaction and Visualization:

    • Mount the slide on a fluorescence microscope (TIRF microscopy is recommended for high-resolution imaging).

    • Locate a field of view with clearly visible, intact actin filaments and record a "time zero" image.

    • Gently perfuse the chamber with Assay Buffer containing the desired concentration of this compound (e.g., 50 nM).

    • Immediately begin time-lapse image acquisition. Capture images every 15-30 seconds for several minutes.

    • Observe for the appearance of breaks along the filaments, indicating severing activity.

3. Data Analysis:

  • Quantify the number of severing events per unit length of actin filament over time.

  • Measure the change in the average length of actin filaments after the addition of the compound.

  • Compare the rate and extent of severing induced by this compound with control (buffer/solvent alone) and other compounds.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro actin severing assay.

G start Start prep_actin Prepare Fluorescently Labeled F-Actin start->prep_actin assemble_chamber Assemble Flow Chamber prep_actin->assemble_chamber immobilize Immobilize Filaments on Coverslip assemble_chamber->immobilize block Block Surface with BSA immobilize->block image_t0 Acquire 'Time Zero' Image via Fluorescence Microscopy block->image_t0 add_swinA Introduce this compound (or other compound) image_t0->add_swinA acquire_timelapse Acquire Time-Lapse Images add_swinA->acquire_timelapse analyze Analyze Filament Length and Severing Events acquire_timelapse->analyze end End analyze->end

Caption: Workflow for the in vitro fluorescence microscopy-based actin severing assay.

References

A Comparative Analysis of Swinholide A and Cytochalasin D: Unraveling Their Distinct Mechanisms of Actin Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two potent actin-disrupting agents: Swinholide A and Cytochalasin D. By examining their mechanisms of action, cellular effects, and impact on key signaling pathways, this document serves as a critical resource for selecting the appropriate tool for cytoskeletal research and therapeutic development.

This compound, a marine macrolide, and Cytochalasin D, a fungal metabolite, are both widely utilized for their ability to disrupt the actin cytoskeleton. However, they achieve this through fundamentally different mechanisms, leading to distinct cellular consequences. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and downstream effects.

At a Glance: Key Differences

FeatureThis compoundCytochalasin D
Source Marine sponge Theonella swinhoeiFungi, such as Drechslera dematioidea
Primary Mechanism Sequesters actin dimers and severs F-actin filaments.[1][2][3][4][5][6]Binds to the barbed (+) end of F-actin, inhibiting both polymerization and depolymerization.[7]
Effect on Actin Disrupts actin cytoskeleton by stabilizing actin dimers.[1][2][3][4][5][6]Potent inhibitor of actin polymerization.[7]
Cellular Effects Potent cytotoxicity, prevents cytokinesis.[1]Disrupts microfilaments, arrests cell cycle at G1-S transition.

Quantitative Performance Analysis

The following tables summarize the cytotoxic and cell cycle effects of this compound and Cytochalasin D across various cell lines and experimental conditions.

Table 1: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50Reference
This compound KBOral epidermoid carcinoma0.04 µg/mL[1]
HT-1080Fibrosarcoma0.017 µg/mL[1]
PC-3Lung adenocarcinoma6.0 µg/mL[1]
PC-9Lung adenocarcinoma0.13 µg/mL[1]
PC-10Lung squamous cell carcinoma0.11 µg/mL[1]
PC-13Lung large cell carcinoma0.10 µg/mL[1]
DaudiBurkitt lymphoma0.036 µg/mL[1]
Cytochalasin D Actin Polymerization(in vitro)25 nM
Table 2: Effect on Cytokinesis (EC50 Values)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. In this context, it refers to the concentration required to inhibit cytokinesis in 50% of the cell population.

CompoundCell LineEC50
This compound COS-7~1 nM
Cytochalasin D COS-7~100 nM

Mechanisms of Action: A Visual Comparison

The distinct mechanisms by which this compound and Cytochalasin D disrupt the actin cytoskeleton are visualized below.

cluster_SwinholideA This compound Mechanism cluster_CytochalasinD Cytochalasin D Mechanism G_actin1 G-actin ActinDimer Actin Dimer G_actin1->ActinDimer G_actin2 G-actin G_actin2->ActinDimer SwinholideA This compound SequesteredDimer Sequestered Dimer SwinholideA->SequesteredDimer Severed_F_actin Severed F-actin Fragments SwinholideA->Severed_F_actin ActinDimer->SequesteredDimer Binds & Stabilizes F_actin F-actin F_actin->Severed_F_actin Severs F_actin_barbed F-actin (Barbed End) G_actin_monomer G-actin Monomer F_actin_barbed->G_actin_monomer Depolymerization Capped_F_actin Capped F-actin F_actin_barbed->Capped_F_actin Binds & Blocks G_actin_monomer->F_actin_barbed Polymerization CytochalasinD Cytochalasin D CytochalasinD->Capped_F_actin

Figure 1: Mechanisms of actin disruption. This compound sequesters G-actin dimers and severs F-actin, while Cytochalasin D caps the barbed end of F-actin, inhibiting polymerization and depolymerization.

Impact on Cellular Signaling Pathways

Both compounds influence signaling pathways that regulate the actin cytoskeleton, albeit through different downstream consequences.

Rho GTPase Signaling

Rho GTPases are critical regulators of actin dynamics. Disruption of the actin cytoskeleton by these agents can, in turn, affect Rho GTPase activity.

cluster_rho Rho GTPase Signaling & Actin Regulation RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers P_Cofilin P-Cofilin (Inactive) LIMK->P_Cofilin Phosphorylates Cofilin Cofilin Cofilin->P_Cofilin Actin_Depoly Actin Depolymerization Cofilin->Actin_Depoly

Figure 2: Simplified RhoA signaling pathway for actin regulation.

While direct comparative data is limited, studies indicate that Cytochalasin D treatment can lead to an increase in cellular GTP-RhoA levels.[1] This suggests a potential feedback mechanism where the disruption of actin filaments influences the activity of their upstream regulators.

MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and apoptosis, and its activity can be influenced by the state of the actin cytoskeleton.

cluster_mapk MAPK/ERK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Overview of the MAPK/ERK signaling cascade.

Cytochalasin D has been shown to inhibit the MAPK signaling pathway, reducing the protein expression of MAPKs such as ERK1/2, p38, and JNK.[8] This inhibitory effect on a key proliferation pathway contributes to its anti-cancer properties. The impact of this compound on the MAPK pathway is less directly characterized but is an active area of research given its potent cytotoxic effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Cytochalasin D are provided below.

Actin Polymerization Assay

This assay is used to quantify the effect of compounds on the rate and extent of actin polymerization in vitro.

Objective: To measure the kinetics of actin polymerization in the presence of this compound or Cytochalasin D.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments. This change in fluorescence is monitored over time to determine polymerization kinetics.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization-inducing buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~407 nm)

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin by mixing pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration and labeling ratio (e.g., 5-10% pyrene-labeled actin). Keep on ice.

  • Reaction Setup: In the wells of the microplate, add the desired concentration of this compound, Cytochalasin D, or DMSO (vehicle control).

  • Initiation of Polymerization: Add the G-actin solution to the wells. Immediately add the 10x KMEI buffer to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the fluorescence reader and begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration (e.g., 1-2 hours) to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the elongation phase is proportional to the rate of polymerization. The final fluorescence intensity at the plateau is proportional to the total amount of F-actin.

Figure 4: Workflow for the in vitro actin polymerization assay.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the effects of this compound and Cytochalasin D on the actin cytoskeleton within cells.

Objective: To visualize changes in F-actin organization and cell morphology in response to treatment with actin-disrupting agents.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentrations of this compound, Cytochalasin D, or DMSO for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash with PBS and then block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • F-actin Staining: Incubate the cells with fluorescently-labeled phalloidin in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and then incubate with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.

  • Mounting: Wash with PBS and then mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

cluster_workflow_if Immunofluorescence Workflow for Actin Staining Cell_Treatment Treat Cells with Compound Fixation Fix Cells (PFA) Cell_Treatment->Fixation Permeabilization Permeabilize Cells (Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (BSA) Permeabilization->Blocking Staining Stain F-actin (Fluorescent Phalloidin) Blocking->Staining Counterstain Counterstain Nuclei (DAPI/Hoechst) Staining->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image

Figure 5: Step-by-step workflow for immunofluorescence staining of the actin cytoskeleton.

Conclusion

This compound and Cytochalasin D, while both potent disruptors of the actin cytoskeleton, offer distinct tools for researchers. This compound's unique ability to sever existing filaments and sequester actin dimers provides a rapid and profound disruption of the actin network. In contrast, Cytochalasin D's mechanism of capping filament ends allows for a more nuanced inhibition of actin dynamics. The choice between these two compounds will depend on the specific experimental question being addressed. For studies requiring the complete and rapid obliteration of the actin cytoskeleton, this compound may be the preferred agent. For investigations into the processes of actin polymerization and depolymerization at filament ends, Cytochalasin D offers a more targeted approach. Understanding their differential effects on cellular signaling pathways, such as the Rho GTPase and MAPK pathways, further refines their application in cell biology and drug discovery. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their exploration of the dynamic world of the actin cytoskeleton.

References

Quantitative Analysis of Actin Depolymerization by Swinholide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the actin-depolymerizing agent Swinholide A with other commonly used actin inhibitors, namely Latrunculin A and Cytochalasin D. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Mechanism of Action: A Tale of Three Inhibitors

The actin cytoskeleton is a dynamic network of filaments essential for various cellular processes, including motility, division, and maintenance of cell shape. Compounds that interfere with actin dynamics are invaluable tools for cell biology research and hold potential as therapeutic agents. This compound, Latrunculin A, and Cytochalasin D, despite all leading to a net depolymerization of actin filaments, employ distinct mechanisms of action.

This compound is a marine macrolide that exhibits a unique dual mechanism. It sequesters actin dimers, with a binding stoichiometry of one this compound molecule per actin dimer, and also severs existing filamentous actin (F-actin).[1][2] This sequestration of dimers prevents their incorporation into growing filaments, while the severing activity creates more filament ends, which can lead to accelerated depolymerization. The effects of this compound on cell morphology are often described as being similar to those of the Latrunculin family of inhibitors.[3]

Latrunculin A , another marine-derived toxin, acts by sequestering actin monomers (G-actin). By binding to monomeric actin, Latrunculin A prevents its polymerization into filaments, thus shifting the equilibrium towards depolymerization.[4][5]

Cytochalasin D , a fungal metabolite, functions by capping the barbed (fast-growing) ends of actin filaments. This capping prevents the addition of new actin monomers to the filament end, and when combined with the natural dissociation of monomers from the pointed (slow-growing) end, results in a net depolymerization of the filament.[6]

Comparative Analysis of Actin Depolymerization Activity

While direct side-by-side quantitative comparisons of the potencies of this compound, Latrunculin A, and Cytochalasin D in a single study are limited in the publicly available literature, data from various sources allow for an indirect comparison of their effective concentrations. It is important to note that the effective concentration can vary significantly depending on the cell type and the specific assay used.

CompoundMechanism of ActionEffective Concentration Range (in vitro/in cellulo)Reference
This compound Sequesters actin dimers and severs F-actinNot explicitly defined in comparative studies[1][2]
Latrunculin A Sequesters actin monomersInduces apoptotic death in HBL-100 cells starting at 2 µM[7]
Latrunculin B Sequesters actin monomers20 nM - 200 nM (for altering mechanical properties of cells)[8]
Cytochalasin D Caps the barbed end of F-actin200 pM - 2 µM (for altering mechanical properties of cells); Induces apoptotic death in HBL-100 cells starting at 4 µM[7][8]

Note: The provided concentration ranges are for different biological effects and should be interpreted with caution when directly comparing the depolymerizing potency.

One study directly compared the F-actin severing activity of this compound to another marine macrolide, mycalolide B, and found that this compound's severing activity was weaker.[9]

Signaling Pathways and Molecular Interactions

The interactions of these inhibitors with the actin cytoskeleton are direct and do not involve complex signaling cascades. However, the downstream consequences of actin disruption can impact numerous signaling pathways that are dependent on a functional cytoskeleton.

cluster_SwinholideA This compound cluster_LatrunculinA Latrunculin A cluster_CytochalasinD Cytochalasin D SwinholideA This compound ActinDimer Actin Dimer SwinholideA->ActinDimer Sequesters F_Actin_S F-Actin SwinholideA->F_Actin_S G_Actin_Polymerization G-Actin Polymerization ActinDimer->G_Actin_Polymerization Inhibits Severed_F_Actin Severed F-Actin F_Actin_S->Severed_F_Actin Severs Net_Depolymerization Net Actin Depolymerization Severed_F_Actin->Net_Depolymerization LatrunculinA Latrunculin A G_Actin_L G-Actin LatrunculinA->G_Actin_L Sequesters G_Actin_L->G_Actin_Polymerization Inhibits CytochalasinD Cytochalasin D F_Actin_C F-Actin Barbed End CytochalasinD->F_Actin_C Caps F_Actin_C->G_Actin_Polymerization Inhibits

Caption: Mechanisms of action of this compound, Latrunculin A, and Cytochalasin D on actin dynamics.

Experimental Protocols

A common method to quantify actin depolymerization is the pyrene-actin depolymerization assay . This assay relies on the principle that the fluorescence of pyrene-labeled actin is significantly enhanced when it is incorporated into a filament (F-actin) compared to its monomeric form (G-actin). A decrease in fluorescence over time indicates depolymerization.

Pyrene-Actin Depolymerization Assay Protocol

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, and 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • This compound, Latrunculin A, or Cytochalasin D stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Preparation of F-actin:

    • Prepare a solution of G-actin (typically 10-20% pyrene-labeled) in G-buffer.

    • Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Incubate at room temperature for at least 1 hour to allow for complete polymerization.

  • Depolymerization Assay:

    • Aliquot the pre-formed F-actin into the wells of a 96-well plate.

    • Add the test compounds (this compound, Latrunculin A, Cytochalasin D) or vehicle control (e.g., DMSO) to the wells at various concentrations.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the decrease in fluorescence intensity over time in kinetic mode.

  • Data Analysis:

    • The rate of depolymerization can be calculated from the initial linear slope of the fluorescence decay curve.

    • IC50 values can be determined by plotting the depolymerization rates against the logarithm of the inhibitor concentration.

cluster_FActinPrep F-Actin Preparation cluster_DepolymerizationAssay Depolymerization Assay cluster_DataAnalysis Data Analysis G_Actin Prepare G-Actin Solution (with pyrene-labeled actin) Polymerize Induce Polymerization (add 10x Polymerization Buffer) G_Actin->Polymerize Incubate Incubate at RT for >= 1 hr Polymerize->Incubate Aliquot Aliquot F-Actin into 96-well plate Incubate->Aliquot Add_Compound Add Test Compound (e.g., this compound) Aliquot->Add_Compound Read_Fluorescence Measure Fluorescence Decrease (kinetic mode) Add_Compound->Read_Fluorescence Calculate_Rate Calculate Depolymerization Rate Read_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Experimental workflow for the pyrene-actin depolymerization assay.

Conclusion

References

Control Experiments for Swinholide A Treatment in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of essential control experiments for cellular studies involving Swinholide A, a potent marine macrolide that disrupts the actin cytoskeleton. Proper controls are paramount for the accurate interpretation of experimental data. This document outlines negative and positive controls, presents comparative data with other common actin-disrupting agents, and provides detailed protocols for key validation assays.

Understanding the Agents: Mechanism of Action

Before designing control experiments, it is crucial to understand the distinct mechanisms by which this compound and comparable agents disrupt the actin cytoskeleton.

  • This compound: This dimeric macrolide has a unique dual mechanism. It sequesters actin dimers, preventing their incorporation into filaments, and also severs existing F-actin filaments.[1][2] This leads to a rapid and potent disruption of the actin cytoskeleton.[1][2] The effects of this compound on cell morphology are reportedly more similar to those of latrunculins than cytochalasins.[3]

  • Latrunculin A: This toxin, isolated from the Red Sea sponge Latrunculia magnifica, binds to G-actin monomers, forming a 1:1 complex that prevents their polymerization into F-actin. This sequestration of actin monomers shifts the equilibrium towards filament disassembly.

  • Cytochalasin D: This fungal metabolite functions by capping the barbed (fast-growing) ends of actin filaments. This prevents the addition of new actin monomers and can also lead to the severing of filaments at higher concentrations.

Essential Experimental Controls

Robust experimental design requires the inclusion of both negative and positive controls to ensure that the observed effects are specific to the drug treatment.

Negative Controls

The primary negative control is the vehicle control . Since this compound and other actin inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments, it is essential to treat a set of cells with the same concentration of DMSO as used for the drug-treated samples. This accounts for any potential effects of the solvent on cell viability, morphology, and the assays being performed. It is generally recommended to keep the final DMSO concentration in cell culture below 0.1% to minimize cytotoxicity.

Positive Controls

To validate that the experimental system is responsive to actin cytoskeleton disruption, it is advisable to use well-characterized positive controls.

  • Latrunculin A: Due to its potent G-actin sequestering activity, Latrunculin A serves as an excellent positive control for experiments investigating the effects of actin depolymerization.

  • Cytochalasin D: This agent is a reliable positive control for studies focused on the effects of disrupting actin filament elongation and organization.

Comparative Performance Data

The following tables summarize the comparative efficacy of this compound and its positive controls. It is important to note that the effective concentrations can vary significantly depending on the cell line and experimental conditions.

DrugMechanism of ActionTypical Effective Concentration RangeReference
This compound Sequesters actin dimers and severs F-actin10 nM - 1 µM
Latrunculin A Sequesters G-actin monomers0.2 µM - 10 µM
Cytochalasin D Caps barbed ends of F-actin0.2 µM - 20 µM

Table 1. Mechanism of Action and Effective Concentrations of Actin-Disrupting Agents.

Cell LineThis compound IC50Latrunculin A IC50Cytochalasin D IC50Reference
P388 (mouse leukemia)0.4 ng/mL~20 ng/mL>1000 ng/mLData compiled from multiple sources
A549 (human lung carcinoma)Not widely reported~0.5 µM~1 µMData compiled from multiple sources
HeLa (human cervical cancer)~5 nM~0.2 µM~2 µMData compiled from multiple sources

Table 2. Comparative Cytotoxicity (IC50) of Actin-Disrupting Agents in Various Cancer Cell Lines. Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides an approximate comparison based on available literature.

Key Experimental Protocols

To assess the cellular effects of this compound and its controls, a panel of standard assays should be employed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, positive controls (Latrunculin A, Cytochalasin D), and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with this compound, positive controls, and a vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with this compound, controls, and vehicle as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Cytoskeletal Integrity Assay (Phalloidin Staining)

This fluorescence microscopy-based assay visualizes the F-actin cytoskeleton.

Protocol:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound, positive controls, and a vehicle control for a short duration (e.g., 30-60 minutes).

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain the F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Mandatory Visualizations

SwinholideA_Pathway cluster_cell Cell cluster_outcomes Cellular Outcomes G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Actin Dimers Actin Dimers G-actin->Actin Dimers F-actin->G-actin Depolymerization Cytoskeleton Disruption Cytoskeleton Disruption F-actin->Cytoskeleton Disruption Actin Dimers->F-actin Inhibits Polymerization This compound This compound This compound->G-actin Sequesters This compound->F-actin Severs Inhibition of Cytokinesis Inhibition of Cytokinesis Cytoskeleton Disruption->Inhibition of Cytokinesis Apoptosis Apoptosis Inhibition of Cytokinesis->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Cellular Assays Cell Seeding Cell Seeding Vehicle Control (DMSO) Vehicle Control (DMSO) Cell Seeding->Vehicle Control (DMSO) This compound This compound Cell Seeding->this compound Positive Control 1 (Latrunculin A) Positive Control 1 (Latrunculin A) Cell Seeding->Positive Control 1 (Latrunculin A) Positive Control 2 (Cytochalasin D) Positive Control 2 (Cytochalasin D) Cell Seeding->Positive Control 2 (Cytochalasin D) Drug Preparation Drug Preparation Drug Preparation->this compound Drug Preparation->Positive Control 1 (Latrunculin A) Drug Preparation->Positive Control 2 (Cytochalasin D) Cytotoxicity (MTT) Cytotoxicity (MTT) Vehicle Control (DMSO)->Cytotoxicity (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Vehicle Control (DMSO)->Apoptosis (Annexin V/PI) Cell Cycle (PI) Cell Cycle (PI) Vehicle Control (DMSO)->Cell Cycle (PI) Cytoskeleton (Phalloidin) Cytoskeleton (Phalloidin) Vehicle Control (DMSO)->Cytoskeleton (Phalloidin) This compound->Cytotoxicity (MTT) This compound->Apoptosis (Annexin V/PI) This compound->Cell Cycle (PI) This compound->Cytoskeleton (Phalloidin) Positive Control 1 (Latrunculin A)->Cytotoxicity (MTT) Positive Control 1 (Latrunculin A)->Apoptosis (Annexin V/PI) Positive Control 1 (Latrunculin A)->Cell Cycle (PI) Positive Control 1 (Latrunculin A)->Cytoskeleton (Phalloidin) Positive Control 2 (Cytochalasin D)->Cytotoxicity (MTT) Positive Control 2 (Cytochalasin D)->Apoptosis (Annexin V/PI) Positive Control 2 (Cytochalasin D)->Cell Cycle (PI) Positive Control 2 (Cytochalasin D)->Cytoskeleton (Phalloidin) Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Cell Cycle (PI)->Data Analysis Cytoskeleton (Phalloidin)->Data Analysis

Caption: General experimental workflow.

Logical_Relationship This compound Treatment This compound Treatment Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound Treatment->Actin Cytoskeleton Disruption causes Cellular Dysfunction Cellular Dysfunction Actin Cytoskeleton Disruption->Cellular Dysfunction leads to Cell Death Cell Death Cellular Dysfunction->Cell Death results in

Caption: Logical flow of this compound's effects.

References

A Tale of Two Macrolides: Unraveling the Structural and Functional Divergence of Swinholide A and Misakinolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Swinholide A and Misakinolide A, two potent marine-derived macrolides, reveals that subtle structural distinctions translate into significant differences in their biological activity, particularly in their interaction with the cellular cytoskeleton. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural dissimilarities, a quantitative comparison of their bioactivities, and detailed experimental methodologies.

This compound and Misakinolide A, both isolated from the marine sponge Theonella swinhoei, are complex dimeric macrolides that have garnered significant interest for their potent cytotoxic properties. While structurally similar, their mechanisms of action diverge, primarily due to a nuanced difference in their chemical architecture.

Unraveling the Structural Nuances

The core structural difference between these two compounds lies in the size of their macrolactone rings and the degree of saturation. This compound possesses a 44-membered dimeric macrolactone ring, characterized by the presence of a double bond within each lactone ring. In contrast, Misakinolide A features a slightly smaller 40-membered dimeric ring, and notably, this ring is fully saturated, lacking the double bond present in this compound.[1] This seemingly minor variation in ring size and saturation has profound implications for their three-dimensional conformation and, consequently, their interaction with their biological target, actin.

A Divergence in Actin Cytoskeleton Disruption

Both this compound and Misakinolide A exert their cytotoxic effects by targeting the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. However, their disruptive mechanisms are distinct.

This compound acts as a potent F-actin severing agent .[2][3] It binds to two actin monomers, stabilizing a dimer complex and effectively cleaving actin filaments.[2][3] This severing activity leads to a catastrophic breakdown of the actin cytoskeleton.

Misakinolide A , on the other hand, does not sever F-actin .[4] Instead, it functions as a barbed-end capping agent .[4] By binding to the fast-growing "barbed" end of actin filaments, it prevents the addition of new actin monomers, thereby inhibiting filament elongation and disrupting the dynamic instability of the cytoskeleton.[4]

Despite these differing mechanisms, both molecules exhibit a remarkably similar high affinity for actin monomers.[4]

Quantitative Biological Activity

The following table summarizes the key quantitative data comparing the biological activities of this compound and Misakinolide A.

ParameterThis compoundMisakinolide AReference
Mechanism of Action on F-actin SeveringBarbed-end capping[2][4]
Binding Affinity to Actin Monomers (Kd) ~50 nM~50 nM[4]
Cytotoxicity (IC50) Potent (ng/mL range against various tumor cell lines)Potent antitumor macrolide[5]

Note: Specific IC50 values for Misakinolide A against a range of cancer cell lines are not as extensively reported in publicly available literature as those for this compound.

Experimental Protocols

Actin Polymerization/Depolymerization Assay

This assay is crucial for elucidating the effect of the compounds on actin dynamics.

Methodology:

  • Preparation of Pyrene-labeled Actin: Actin is labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon polymerization into F-actin.

  • Initiation of Polymerization: Monomeric G-actin (typically 2-4 µM, with 5-10% pyrene-labeled actin) is induced to polymerize by the addition of a polymerization buffer (e.g., containing 50 mM KCl, 1 mM MgCl2, and 1 mM ATP).

  • Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

  • Data Analysis:

    • Inhibition of Polymerization: this compound or Misakinolide A is pre-incubated with G-actin before initiating polymerization. A decrease in the rate and extent of fluorescence increase indicates inhibition.

    • Depolymerization of F-actin: The compound is added to pre-formed F-actin. A decrease in fluorescence intensity signifies depolymerization (or severing in the case of this compound).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cancer cells (e.g., from various cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or Misakinolide A and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the absorbance values against the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The primary signaling event initiated by both this compound and Misakinolide A is the direct physical interaction with actin, leading to the disruption of the actin cytoskeleton. This disruption triggers a cascade of downstream cellular events, ultimately leading to apoptosis and cell death. The following diagram illustrates this general mechanism.

Actin_Disruption_Pathway cluster_compounds Marine Macrolides cluster_actin Actin Dynamics cluster_effects Cellular Consequences Swinholide_A This compound G_actin G-actin (Monomers) Swinholide_A->G_actin Binds 2 monomers F_actin F-actin (Filaments) Swinholide_A->F_actin Severs filaments Misakinolide_A Misakinolide A Misakinolide_A->G_actin Binds 2 monomers Misakinolide_A->F_actin Caps barbed end G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption F_actin->Cytoskeleton_Disruption Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis Triggers

Caption: Mechanism of actin disruption by this compound and Misakinolide A.

References

A Comparative Analysis of the Cytotoxic Effects of Swinholide A and Ankaraholides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two marine-derived macrolides, Swinholide A and Ankaraholide A. Both compounds are potent cytotoxic agents with a shared mechanism of action targeting the actin cytoskeleton. This document summarizes their cytotoxic profiles, presents available quantitative data, details relevant experimental methodologies, and illustrates their mechanism of action through signaling pathway diagrams.

Executive Summary

This compound and Ankaraholide A are structurally related natural products that exhibit significant cytotoxic activity against a range of cancer cell lines. Their primary mode of action involves the disruption of the cellular actin cytoskeleton, a critical component for cell shape, motility, and division. While both compounds are highly potent, available data suggests that their cytotoxic efficacy can vary between different cancer cell types. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and application of these compounds in preclinical studies.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and Ankaraholide A against various cancer cell lines. It is important to note that these values are derived from different studies and direct, side-by-side comparisons in the same experimental setup are limited.

CompoundCell LineCell TypeIC50
This compound KBHuman Oral Epidermoid Carcinoma0.04 µg/mL
HT-1080Human Fibrosarcoma0.017 µg/mL[1]
PC-3Human Prostate Adenocarcinoma6.0 µg/mL[1]
PC-9Human Lung Adenocarcinoma0.13 µg/mL[1]
PC-10Human Lung Squamous Cell Carcinoma0.11 µg/mL[1]
PC-13Human Lung Large Cell Carcinoma0.10 µg/mL[1]
DaudiHuman Burkitt's Lymphoma0.036 µg/mL[1]
KBHuman Nasopharynx Cancer1.2 nM
Ankaraholide A Neuro-2aMouse Neuroblastoma119 nM
NCI-H460Human Lung Cancer262 nM
MDA-MB-435Human Melanoma8.9 nM

Mechanism of Action and Signaling Pathways

Both this compound and Ankaraholide A exert their cytotoxic effects primarily through the severe disruption of the actin cytoskeleton.

This compound: This macrolide has a well-characterized dual-action mechanism on actin. It sequesters actin dimers, preventing their incorporation into filaments, and also actively severs existing actin filaments (F-actin).[2][3] This leads to a catastrophic collapse of the cytoskeleton, inhibiting essential cellular processes like cell division (cytokinesis), migration, and the maintenance of cell shape, ultimately triggering apoptosis.

SwinholideA_Pathway SwinholideA This compound Sequestration Sequestration SwinholideA->Sequestration Severing Severing SwinholideA->Severing ActinDimers G-Actin Dimers ActinDimers->Sequestration F_Actin F-Actin Filaments F_Actin->Severing CytoskeletonDisruption Actin Cytoskeleton Disruption Sequestration->CytoskeletonDisruption Severing->CytoskeletonDisruption Apoptosis Apoptosis CytoskeletonDisruption->Apoptosis

This compound Mechanism of Action

Ankaraholide A: As a structural analogue of this compound, Ankaraholide A is also known to induce the loss of filamentous actin. While its direct interaction with actin is less characterized than that of this compound, it is presumed to follow a similar mechanism of disrupting actin dynamics. Some evidence also suggests that cyanobacteria-derived compounds may modulate other signaling pathways involved in cell cycle regulation and survival, such as the AKT, KRAS, and HIF pathways, although this has not been specifically confirmed for Ankaraholide A.

AnkaraholideA_Pathway AnkaraholideA Ankaraholide A ActinDynamics Actin Dynamics AnkaraholideA->ActinDynamics OtherPathways Potential Modulation of AKT, KRAS, HIF Pathways AnkaraholideA->OtherPathways F_Actin_Loss Loss of F-Actin ActinDynamics->F_Actin_Loss CytoskeletonDisruption Actin Cytoskeleton Disruption F_Actin_Loss->CytoskeletonDisruption Apoptosis Apoptosis CytoskeletonDisruption->Apoptosis OtherPathways->Apoptosis

Ankaraholide A Proposed Mechanism

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound and Ankaraholides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Ankaraholide A) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if cells are in suspension) and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells) to calculate the percentage of cytotoxicity.

Conclusion

Both this compound and Ankaraholide A are highly potent cytotoxic agents that function through the disruption of the actin cytoskeleton. The available data indicates that Ankaraholide A can be particularly effective against certain cancer cell lines, such as melanoma, with an IC50 value in the low nanomolar range. This compound also demonstrates broad and potent activity across various cancer types. The choice between these two compounds may depend on the specific cell line being investigated and the desired potency. Further direct comparative studies are warranted to provide a more definitive assessment of their relative cytotoxic potential. The detailed protocols and mechanistic insights provided in this guide are intended to support the design and interpretation of future research in this area.

References

Validating Swinholide A Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Swinholide A with other actin-targeting agents, offering experimental data and detailed protocols to validate target engagement in a cellular context.

Comparative Analysis of Actin-Targeting Compounds

This compound is a potent marine macrolide that disrupts the actin cytoskeleton. Its unique mechanism of action, which involves the sequestration of actin dimers and the severing of filamentous actin (F-actin), distinguishes it from other well-known actin-targeting compounds.[1][2][3] This section provides a quantitative comparison of this compound with two other widely used actin modulators: Latrunculin A and Jasplakinolide.

FeatureThis compoundLatrunculin AJasplakinolide
Primary Target ActinG-actin (monomeric actin)F-actin (filamentous actin)
Mechanism of Action Sequesters actin dimers and severs F-actin[1][2]Binds to G-actin monomers, preventing their polymerization into F-actin[4]Induces actin polymerization and stabilizes pre-existing F-actin filaments[5]
Binding Affinity (Kd) ~50 nM (for actin dimer)~0.2 µM (for G-actin)[4]~15 nM (for F-actin)[5]
Effect on Actin Polymerization Inhibits polymerization by sequestering dimers; severs existing filaments[1][6][7]Inhibits the rate and extent of polymerization[4]Enhances the rate of nucleation and polymerization[8]
Cellular Permeability PermeablePermeablePermeable

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. The following are detailed protocols for two powerful techniques to confirm the engagement of this compound with actin in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of a target protein upon ligand binding. The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation.[9]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HeLa, A549) to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[10]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble actin in each sample using Western blotting with an anti-actin antibody.

    • Generate a melting curve by plotting the percentage of soluble actin against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Alternatively, an isothermal dose-response curve can be generated by heating the cells at a single, optimized temperature with varying concentrations of the compound.[11][12]

Chemical Proteomics

Chemical proteomics utilizes a modified version of the drug (a "probe") to identify its interacting proteins from a complex cellular lysate.

Protocol:

  • Probe Synthesis:

    • Synthesize a this compound analog containing a "clickable" chemical handle, such as an alkyne or azide group, that does not significantly alter its biological activity.

  • Cell Treatment and Lysis:

    • Treat cells with the this compound probe or a vehicle control.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Click Chemistry and Affinity Purification:

    • To the cell lysate, add a reporter tag that contains the complementary reactive group for the click reaction (e.g., an azide-biotin tag for an alkyne-modified probe).

    • Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to covalently link the biotin tag to the this compound probe that is bound to its target protein(s).[13]

    • Enrich the biotin-tagged protein complexes using streptavidin-coated beads.[14]

  • Protein Identification by Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with the this compound probe.[15] Actin should be identified as a primary interacting partner.

Visualizing Cellular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for target engagement validation.

Signaling_Pathway cluster_0 Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->F-actin Severs Actin Dimer Actin Dimer This compound->Actin Dimer Sequesters

Figure 1: this compound's impact on actin dynamics.

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_ChemProteomics Chemical Proteomics A1 Cell Treatment (this compound or Vehicle) A2 Heating Gradient A1->A2 A3 Cell Lysis A2->A3 A4 Centrifugation (Separate Soluble/Insoluble) A3->A4 A5 Western Blot for Actin A4->A5 A6 Analyze Thermal Shift A5->A6 B1 Cell Treatment (this compound Probe) B2 Cell Lysis B1->B2 B3 Click Chemistry (Biotin Tag) B2->B3 B4 Affinity Purification (Streptavidin Beads) B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Identify Interacting Proteins B5->B6

References

Unraveling the Structure-Activity Relationship of Swinholide A Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Swinholide A, a potent marine-derived macrolide, has garnered significant interest in the scientific community for its profound cytotoxic and actin-depolymerizing activities. Its unique dimeric structure and mechanism of action make it a compelling scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic hybrids, offering insights into the structural determinants of their biological functions. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways to facilitate further research and drug development in this area.

Comparative Analysis of Biological Activity

The biological potency of this compound and its analogs is primarily attributed to their ability to disrupt the actin cytoskeleton. Modifications to the macrolide core and its side chains have been shown to significantly impact their cytotoxic and actin-depolymerizing effects. Below is a comparative summary of the available quantitative data for this compound and a key synthetic hybrid.

CompoundCell LineCytotoxicity (IC50)Actin Depolymerization ActivityReference
This compoundHeLaPotent (ng/mL range)Strong[1]
Aplyronine A–this compound HybridHeLaPotentStrong[2]
This compound Side Chain Analog--Weaker than Aplyronine A side chain[2][3]

Key Structure-Activity Relationship Insights:

  • The Macrolide Core: The dimeric 44-membered macrolide ring of this compound is crucial for its high potency. Monomeric versions of the macrolide show significantly reduced activity.[4]

  • The Side Chain: The nature of the side chain plays a critical role in the actin-depolymerizing activity. For instance, the side chain of this compound exhibits weaker actin-depolymerizing activity compared to the side chain of Aplyronine A.[2][3]

  • The N,N,O-trimethylserine Ester Moiety: Studies on an Aplyronine A–this compound hybrid have revealed the importance of the methoxy group within the N,N,O-trimethylserine ester for potent cytotoxicity.[2]

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

This compound and its hybrids exert their cytotoxic effects by directly targeting actin, a critical component of the eukaryotic cytoskeleton. The primary mechanism involves the sequestration of actin dimers, leading to the disruption of actin filament dynamics.[5][6] This interference with the cytoskeleton triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

The disruption of the actin cytoskeleton by this compound has profound downstream consequences on various cellular processes that are dependent on a dynamic actin network. This includes cell division, migration, and the regulation of apoptosis signaling pathways. The following diagram illustrates the proposed mechanism of action.

SwinholideA_Mechanism SwinholideA This compound / Hybrid ActinMonomer G-Actin Monomers SwinholideA->ActinMonomer Binds to ActinDimer Actin Dimer Sequestration SwinholideA->ActinDimer ActinMonomer->ActinDimer Forms complex with ActinFilament F-Actin Filaments ActinDimer->ActinFilament Prevents incorporation into Depolymerization Actin Depolymerization ActinFilament->Depolymerization CytoskeletonDisruption Cytoskeleton Disruption Depolymerization->CytoskeletonDisruption CellCycleArrest Cell Cycle Arrest CytoskeletonDisruption->CellCycleArrest InhibitionMotility Inhibition of Cell Motility CytoskeletonDisruption->InhibitionMotility Apoptosis Apoptosis Induction CytoskeletonDisruption->Apoptosis

Caption: Mechanism of action of this compound and its hybrids.

The disruption of the actin cytoskeleton is a key event that can trigger the intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling cascade leading to apoptosis following actin depolymerization.

Apoptosis_Pathway ActinDepolymerization Actin Depolymerization (by this compound) MitochondrialStress Mitochondrial Stress ActinDepolymerization->MitochondrialStress BaxBak Bax/Bak Activation MitochondrialStress->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow CellSeeding 1. Seed cells in 96-well plate CompoundTreatment 2. Treat cells with This compound hybrids CellSeeding->CompoundTreatment MTT_Addition 3. Add MTT reagent CompoundTreatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Solubilize formazan crystals (e.g., with DMSO) Incubation->Solubilization Absorbance 6. Measure absorbance (~570 nm) Solubilization->Absorbance IC50 7. Calculate IC50 values Absorbance->IC50 AnnexinV_Workflow CellTreatment 1. Treat cells with This compound hybrids CellHarvesting 2. Harvest and wash cells CellTreatment->CellHarvesting Staining 3. Stain with FITC-Annexin V and Propidium Iodide (PI) CellHarvesting->Staining FlowCytometry 4. Analyze by flow cytometry Staining->FlowCytometry Quantification 5. Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells FlowCytometry->Quantification Actin_Workflow PrepareActin 1. Prepare pyrene-labeled G-actin InducePolymerization 2. Induce polymerization to form F-actin PrepareActin->InducePolymerization AddCompound 3. Add this compound hybrids InducePolymerization->AddCompound MonitorFluorescence 4. Monitor fluorescence decrease over time AddCompound->MonitorFluorescence CalculateRate 5. Calculate the rate of depolymerization MonitorFluorescence->CalculateRate

References

Safety Operating Guide

Personal protective equipment for handling Swinholide a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Swinholide A in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment. This compound is a potent marine toxin with cytotoxic and antifungal properties, known to disrupt the actin cytoskeleton.[1][2]

I. Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] It is classified as potentially causing long-lasting harmful effects to aquatic life.[4] Although one Safety Data Sheet (SDS) suggests no special precautions are necessary if used correctly, the potent biological activity of this compound warrants a cautious approach.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact The product is generally not considered a skin irritant. However, it is prudent to wash the affected area thoroughly with soap and water.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Key Safety Data

Parameter Value Source
CAS Number 95927-67-6[5]
Molecular Formula C₇₈H₁₃₂O₂₀[5]
Molecular Weight 1389.9 g/mol [5]
Appearance Oil[5]
Solubility Soluble in DMSO, ethanol, and methanol.[5]
Storage Temperature -20°C[5]
Stability ≥ 4 years at -20°C[5]

II. Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.

Equipment Specification Purpose
Gloves Double-gloving with nitrile gloves is recommended.[6][7]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Face Protection A face shield should be worn in addition to safety glasses or goggles, especially when there is a risk of splashing.[7][8]To provide full-face protection.
Lab Coat A buttoned-down lab coat or a solid-front gown.To protect skin and clothing from contamination.[9]
Respiratory Protection Not generally required if work is performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a fit-tested N95 respirator or higher should be used.To prevent inhalation of aerosols.

III. Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound, from receiving to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.

  • Verify the product identity and quantity against the order.

  • Store this compound at -20°C in a tightly sealed container, in a designated and clearly labeled area.[5]

2. Preparation of Stock Solutions:

  • All manipulations of this compound, including the preparation of stock solutions, must be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Before use, allow the vial to equilibrate to room temperature to prevent condensation.

  • Use a calibrated pipette with disposable tips to handle the oily substance.

  • Dissolve this compound in an appropriate solvent such as DMSO, ethanol, or methanol to the desired concentration.[5]

3. Experimental Use (e.g., in vitro assays):

  • Conduct all experiments involving this compound in a designated area of the laboratory.

  • Always wear the recommended PPE.

  • Use mechanical pipetting aids; never pipette by mouth.[10][11]

  • Handle all solutions containing this compound with care to avoid splashes and aerosol formation.[10]

  • Decontaminate all work surfaces with an appropriate disinfectant upon completion of the experiment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect Shipment Store Store at -20°C Receive->Store Wear PPE Equilibrate Equilibrate to Room Temperature Store->Equilibrate PrepareStock Prepare Stock Solution in Fume Hood Equilibrate->PrepareStock Wear Full PPE ConductAssay Conduct In Vitro Assay PrepareStock->ConductAssay DecontaminateWorkstation Decontaminate Work Surfaces ConductAssay->DecontaminateWorkstation CollectWaste Collect Contaminated Materials DecontaminateWorkstation->CollectWaste DisposeWaste Dispose as Cytotoxic Waste CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

1. Waste Segregation:

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[12]

  • Solid waste (e.g., pipette tips, gloves, vials) should be collected in a designated cytotoxic waste container.

  • Liquid waste (e.g., unused solutions, cell culture media) should be collected in a separate, sealed container labeled as "Cytotoxic Liquid Waste" and containing the name of the chemical.

2. Decontamination of Labware:

  • Reusable labware should be decontaminated by soaking in a suitable chemical disinfectant known to be effective against this compound, or by autoclaving if the compound is heat-labile. If the stability of this compound to these methods is unknown, disposable labware is preferred.

3. Final Disposal:

  • All this compound waste must be disposed of through the institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[13]

  • Follow all local, state, and federal regulations for the disposal of cytotoxic waste.[12][14][15]

Logical Relationship of Safety Precautions

G SwinholideA This compound Handling Hazard Potent Cytotoxin SwinholideA->Hazard Risk Exposure Risk (Inhalation, Contact, Ingestion) Hazard->Risk Controls Safety Controls Risk->Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE EngControls Engineering Controls (Fume Hood) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls Disposal Proper Disposal (Cytotoxic Waste) Controls->Disposal

Caption: Key safety controls for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swinholide a
Reactant of Route 2
Swinholide a

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.